6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
Description
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h2-3,5,11H,1,4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSGXJWQVBHGLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202548 | |
| Record name | 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54197-66-9 | |
| Record name | 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54197-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054197669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-3,4-dihydroquinolin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C5NDT39OC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical and chemical properties of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone?
An In-depth Technical Guide to 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. The information is presented through structured data tables, detailed experimental protocols, and a workflow visualization to facilitate understanding and application in a research context.
General and Chemical Identifiers
This compound is a heterocyclic organic compound.[1] It serves as a high-value pharmaceutical intermediate and a key building block in organic synthesis, notably as a primary metabolite and starting material for the synthesis of Cilostazol, a drug used to treat intermittent claudication.[2][3] Its derivatives have shown potential as anticonvulsants, Monoamine Oxidase-B (MAO-B) inhibitors, anticancer agents, and anti-inflammatory and antibacterial compounds.[3]
| Identifier | Value |
| IUPAC Name | 6-hydroxy-3,4-dihydro-1H-quinolin-2-one[4][5] |
| CAS Number | 54197-66-9[2][6][7] |
| Molecular Formula | C₉H₉NO₂[2][6][7] |
| Molecular Weight | 163.17 g/mol [6][8] |
| Synonyms | 6-Hydroxy-3,4-dihydrocarbostyril, 3,4-Dihydro-6-hydroxy-2(1H)-quinolinone, 6-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone, Cilostazol USP RC A[2][6][9] |
| InChI Key | HOSGXJWQVBHGLT-UHFFFAOYSA-N[6] |
| SMILES | O=C1CCc2cc(O)ccc2N1[6] |
Physical Properties
The compound is typically an off-white to almost white or yellow crystalline solid powder.[1][3][6][10]
| Property | Value |
| Appearance | White to almost white powder or crystal[6][10] |
| Melting Point | 236-240 °C[6][7], 229-237 °C[11], 238 °C[6][12], 235-241 °C[10] |
| Boiling Point | 424.5 ± 45.0 °C (Predicted at 760 mmHg)[6][7] |
| Density | 1.282 ± 0.06 g/cm³ (Predicted)[6][7] |
| Solubility | Sparingly soluble in water[1]. Slightly soluble in DMSO and Methanol (with heating)[6]. |
| Vapor Pressure | 0.0 ± 1.0 mmHg at 25 °C[7] |
| Flash Point | 210.5 ± 28.7 °C[7][13] |
Chemical and Spectroscopic Properties
| Property | Value / Information |
| pKa | 9.86 ± 0.20 (Predicted)[1][6] |
| LogP | 0.60 - 0.7[4][7][13] |
| Spectral Data | 1H NMR, 13C NMR, IR, and Mass spectra are available for this compound.[6][14][15] |
Experimental Protocols: Synthesis
This compound can be synthesized through several methods, including intramolecular Friedel-Crafts alkylation. A common laboratory-scale synthesis is detailed below.
Synthesis from p-Alkoxyaniline
This method involves the reaction of a p-alkoxyaniline with 3-chloropropionyl chloride, followed by catalytic cyclization and dealkylation.[16]
Step 1: Preparation of N-(4-alkoxyphenyl)-3-chloropropionamide
-
p-Anisidine (a p-alkoxyaniline) is used as the starting material.[16]
-
It is reacted with 3-chloropropionyl chloride.[16] The reaction can be carried out in a solvent like toluene with an acid scavenger such as sodium bicarbonate, or in DMF where DMF acts as both solvent and acid scavenger.[17][18]
-
The resulting product, N-(4-methoxyphenyl)-3-chloropropionamide, is then isolated.[17]
Step 2: Intramolecular Cyclization and Demethylation
-
The N-(4-methoxyphenyl)-3-chloropropionamide product from Step 1 is dissolved in an organic solvent such as tetrahydrofuran (THF).[16]
-
Palladium chloride is added as a catalyst.[16]
-
The reaction mixture is heated to 100-110 °C under a pressure of 3-5 kg (approximately 3-5 MPa) for 3-4 hours.[16][19] This step facilitates an intramolecular cyclization and concurrent dealkylation (demethylation) to form the quinolinone ring system.[16]
-
After the reaction is complete, the mixture is cooled to room temperature, and the catalyst is removed by filtration.[16] The filtrate is concentrated by rotary evaporation to yield the crude product.[16][19]
Step 3: Purification
-
The crude this compound is purified by recrystallization from a solvent such as ethanol.[16][19]
-
Activated carbon may be used during recrystallization for decolorization.[16][19]
-
After filtration and drying, the final product is obtained as an off-white solid.[16][19]
An alternative approach involves the direct intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide using a Lewis acid like aluminum chloride (AlCl₃) at high temperatures (150-220 °C) in a high-boiling solvent like DMSO or N,N-dimethylacetamide (DMA).[17]
Visualized Experimental Workflow
The following diagram illustrates the synthesis protocol described above, providing a clear visual representation of the workflow from starting materials to the final purified product.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. This compound|CAS 54197-66-9 [benchchem.com]
- 4. This compound | C9H9NO2 | CID 2774040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. escientificsolutions.com [escientificsolutions.com]
- 6. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone | 54197-66-9 [chemicalbook.com]
- 7. 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one | CAS#:54197-66-9 | Chemsrc [chemsrc.com]
- 8. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound - Protheragen [protheragen.ai]
- 12. This compound [stenutz.eu]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
- 15. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone(54197-66-9) 1H NMR [m.chemicalbook.com]
- 16. CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone - Google Patents [patents.google.com]
- 17. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 18. US20040034228A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 19. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - chemicalbook [chemicalbook.com]
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, a key metabolite of the antiplatelet and vasodilating agent Cilostazol. This document consolidates essential chemical and physical data, detailed synthesis methodologies, and its metabolic context, offering valuable insights for professionals in pharmaceutical research and development.
Core Compound Data
Chemical Identity and Properties
This compound, also known as 3,4-Dihydro-6-hydroxy-2(1H)-quinolinone, is a quinolinone derivative.[1][2] Its fundamental properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 54197-66-9 | [1][2][3][4][5] |
| Molecular Formula | C₉H₉NO₂ | [1][2][3] |
| Molecular Weight | 163.17 g/mol | [1][2][3] |
| Appearance | Off-white to almost white crystalline solid/powder | [3][4][5] |
| Melting Point | 229-242 °C | [3][4][5] |
| Boiling Point | 424.5 °C at 760 mmHg | [3] |
| Synonyms | 6-Hydroxy-3,4-dihydrocarbostyril, 6-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone, 6-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline | [2][3][5] |
| InChI Key | HOSGXJWQVBHGLT-UHFFFAOYSA-N | [4] |
| SMILES | Oc1ccc2NC(=O)CCc2c1 | [6] |
Metabolic Significance
This compound is recognized as a primary metabolite of Cilostazol.[1][4] Cilostazol undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19.[1] The formation of this hydroxylated metabolite is a key step in the biotransformation of Cilostazol.
The metabolic pathway of Cilostazol is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. The diagram below illustrates the metabolic conversion of Cilostazol.
Mechanism of Action of the Parent Compound: Cilostazol
To appreciate the biological context of its metabolites, it is essential to understand the mechanism of action of Cilostazol. Cilostazol is a phosphodiesterase III (PDE3) inhibitor. By inhibiting PDE3, it prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased cAMP levels in platelets and vascular smooth muscle cells. This increase in cAMP results in the inhibition of platelet aggregation and vasodilation.
The following diagram outlines the signaling pathway affected by Cilostazol.
Experimental Protocols: Synthesis of this compound
Several synthetic routes for this compound have been reported. Below are summaries of notable experimental protocols.
Method 1: Intramolecular Friedel-Crafts Alkylation
This process involves the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide.
-
Step 1: Preparation of N-(4-methoxyphenyl)-3-chloropropionamide.
-
p-Anisidine is reacted with 3-chloropropionyl chloride.
-
In a typical procedure, p-anisidine and sodium bicarbonate are added to toluene. A solution of 3-chloropropionyl chloride in toluene is added dropwise. The reaction mixture is heated, then cooled. The resulting solid, N-(4-methoxyphenyl)-3-chloropropionamide, is collected by filtration.
-
-
Step 2: Cyclization to 6-hydroxy-3,4-dihydroquinolinone.
-
N-(4-methoxyphenyl)-3-chloropropionamide is treated with a Lewis acid (e.g., 3 to 5 equivalents of aluminum chloride) in a high-boiling solvent such as DMSO or a high-boiling amide or amine.
-
The reaction is conducted at an elevated temperature, typically between 150°C and 220°C. This high-temperature, high-concentration process drives the cyclization onto the deactivated ring.
-
Method 2: Multi-step Synthesis from Aniline
A new method for the synthesis of this compound has been investigated, reportedly with higher yields and simpler operation. The overall synthesis involves cyclization, nitration, reduction, diazotization, and hydrolysis starting from aniline and 3-chloropropionyl chloride.[7]
Method 3: Palladium-Catalyzed Synthesis
This method involves the use of a palladium catalyst.
-
Step 1: Preparation of N-(4-methoxyphenyl)-3-chloroacrylamide.
-
This intermediate is prepared from p-alkoxyaniline and 3-chloropropionyl chloride.
-
-
Step 2: Cyclization.
-
Step 3: Purification.
The workflow for the palladium-catalyzed synthesis is depicted below.
Applications in Drug Development
This compound serves as a high-value pharmaceutical intermediate and a building block in organic synthesis.[4] Its primary significance lies in its role as a key starting material for the synthesis of Cilostazol.[4] Beyond this, its derivatives have shown potential as:
-
Anticonvulsants: When combined with azole-containing heterocycles.[4]
-
Monoamine Oxidase-B (MAO-B) Inhibitors: For potential treatment of depression and neurological disorders.[4]
-
Anticancer Agents: As Histone Deacetylase (HDAC) inhibitors.[4]
-
Anti-inflammatory and Antibacterial Compounds. [4]
This versatile scaffold continues to be an area of interest for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Cilostazol? [synapse.patsnap.com]
- 3. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone - Google Patents [patents.google.com]
Biological activities and pharmacological profile of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
An In-depth Technical Guide on the Biological Activities and Pharmacological Profile of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
This compound is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and pharmacology.[1] It serves as a crucial pharmaceutical intermediate and a versatile molecular scaffold for the synthesis of a wide array of biologically active molecules.[2][3] This off-white to almost white crystalline solid is most notably recognized as a key precursor in the synthesis of Cilostazol, a drug used for the management of intermittent claudication.[2][4] The dihydroquinolinone core is considered a "privileged scaffold" due to its ability to bind to multiple biological targets, making it a valuable starting point for drug discovery.[3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activities, pharmacological profile, and experimental protocols associated with this compound and its derivatives.
Physicochemical Properties
This compound is characterized by a fused bicyclic ring system with a hydroxyl group at the 6-position and a ketone at the 2-position of the dihydroquinolinone core.[1] These features contribute to its polarity and hydrogen bonding capabilities.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-hydroxy-3,4-dihydro-1H-quinolin-2-one | [5] |
| CAS Number | 54197-66-9 | [5] |
| Molecular Formula | C₉H₉NO₂ | [5][6] |
| Molecular Weight | 163.17 g/mol | [5][6] |
| Appearance | Off-white to almost white crystalline solid/powder | [1][2] |
| Melting Point | 236-242 °C | [2] |
| Solubility | Sparingly soluble in water.[1] Studied in methanol, ethanol, ethyl acetate, and acetonitrile for recrystallization.[2] | |
| SMILES | C1CC(=O)NC2=C1C=C(C=C2)O | [5] |
| InChI Key | HOSGXJWQVBHGLT-UHFFFAOYSA-N |
Synthesis of this compound
Several synthetic strategies have been developed for the preparation of this compound. A common approach involves intramolecular Friedel-Crafts alkylation.[3][4] Another method starts from aniline and 3-chloropropionyl chloride, proceeding through cyclization, nitration, reduction, diazotization, and hydrolysis, with a reported total yield of 67.7%.[7]
A patented method describes the synthesis starting from p-alkoxyaniline and 3-chloropropionyl chloride.[8]
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis from p-Alkoxyaniline
The following protocol is adapted from a patented synthesis method.[8]
-
Step 1: Preparation of N-(4-alkoxyphenyl)-3-chloropropenamide. p-Alkoxyaniline is used as the raw material and is reacted with 3-chloropropionyl chloride to yield N-(4-alkoxyphenyl)-3-chloropropenamide.[8]
-
Step 2: Intramolecular Cyclization. The N-(4-alkoxyphenyl)-3-chloropropenamide obtained in the first step is dissolved in an organic solvent.[8] Palladium chloride is added as a catalyst, and the mixture is heated to 100-110 °C under a pressure of 3-5 kg for 3-4 hours.[8] After the reaction, the mixture is cooled to room temperature, filtered, and the filtrate is spin-dried to remove the solvent, yielding the crude product.[8]
-
Step 3: Purification. The crude this compound is recrystallized from 50ml of ethanol and decolorized with activated carbon.[8] After filtration, a white-like solid of this compound is obtained.[8] This method reports a high yield and simple operation.[8]
Biological Activities and Pharmacological Profile
The 3,4-dihydro-2(1H)-quinolinone moiety is present in a number of pharmacologically active compounds, including FDA-approved drugs.[9] While the core compound itself is primarily valued as an intermediate, its derivatives exhibit a wide spectrum of biological activities.
Table 2: Summary of Biological Activities of this compound Derivatives
| Activity Class | Specific Target/Action | Example Application | Key Findings | Reference |
| Antiplatelet/Antithrombotic | Phosphodiesterase III (PDE3) Inhibition | Intermittent Claudication (Cilostazol) | Cilostazol is a key drug synthesized from the title compound.[2][3] | [2][10] |
| Anticonvulsant | Not specified | Epilepsy | Fused triazole derivatives showed potent activity in MES and scMet tests.[7] Compound 4c had a protective index better than phenytoin.[7] | [2][7] |
| MAO-B Inhibitors | Monoamine Oxidase-B | Depression, Neurological Disorders | Derivatives have been designed as highly selective MAO-B inhibitors.[2] | [2] |
| Anticancer | Histone Deacetylase (HDAC) Inhibition | Cancer | Some derivatives show superior in vitro HDAC inhibitory activity compared to SAHA and exhibit antiproliferative effects.[2] | [2] |
| Anti-inflammatory | Not specified | Inflammation | Used to synthesize agents with potent anti-inflammatory efficacy.[2] | [2] |
| Antibacterial | DNA Gyrase & Topoisomerase IV (general for quinolones) | Bacterial Infections | Serves as a scaffold for agents with broad-spectrum antibacterial activity to address drug resistance.[2] | [2][11] |
Mechanism of Action: PDE3 Inhibition by Cilostazol
Cilostazol, a direct derivative, acts as a phosphodiesterase III (PDE3) inhibitor.[10] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, Cilostazol increases intracellular cAMP levels in platelets and blood vessels. This leads to the inhibition of platelet aggregation and vasodilation, which are the therapeutic effects for treating intermittent claudication.[10]
Caption: PDE3 inhibition by Cilostazol increases cAMP levels, leading to therapeutic effects.
Mechanism of Action: Antibacterial Activity of Quinolones
Quinolone antibiotics, a class to which this scaffold belongs, generally exert their antibacterial effects by inhibiting DNA synthesis.[11][12] They target two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[11][12] These enzymes are crucial for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex after DNA cleavage, quinolones block the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death.[12][13]
Pharmacokinetics and Metabolism
Detailed pharmacokinetic data for this compound itself is limited in the public domain, as it is primarily an intermediate. However, the pharmacokinetics of its most prominent derivative, Cilostazol, are well-documented.
-
Absorption : Cilostazol is absorbed after oral administration, and a high-fat meal can increase absorption, with about a 90% increase in Cmax and a 25% increase in AUC.[10]
-
Distribution : Cilostazol is highly protein-bound (95-98%).[10]
-
Metabolism : It is extensively metabolized by hepatic cytochrome P-450 enzymes, primarily CYP3A4 and to a lesser extent, CYP2C19.[10] Two of its metabolites are active, with one accounting for at least 50% of the pharmacological activity.[10]
-
Excretion : The metabolites are largely excreted in the urine.[10]
Applications in Drug Development
The dihydroquinolinone scaffold is a cornerstone in modern medicinal chemistry.[3] Its structural rigidity and capacity for substitution at various positions allow for the fine-tuning of pharmacological properties to achieve desired potency and selectivity.[2]
-
Key Intermediate : It is a high-value intermediate for synthesizing Cilostazol, a drug for atherosclerosis and intermittent claudication.[2][3] It is also a precursor for Aripiprazole, an antipsychotic drug.[9][14]
-
Scaffold for Novel Therapeutics : Its derivatives have shown promise as anticonvulsants, MAO-B inhibitors for neurological disorders, HDAC inhibitors for cancer, and anti-inflammatory and antibacterial agents.[2]
-
Structural Modification : The dihydroquinoline moiety can be readily modified. For example, fusing a triazole ring to the core has led to the development of potent anticonvulsant agents.[2][7]
Detailed Experimental Protocols
Anticonvulsant Activity Screening
The following protocols are standard preclinical models for evaluating anticonvulsant properties, as cited in studies of this compound derivatives.[7]
Caption: Workflow for preclinical anticonvulsant and neurotoxicity testing.
-
Objective : To screen for activity against generalized tonic-clonic seizures.
-
Procedure :
-
An electrical stimulus (e.g., 50 mA, 60 Hz in mice) is delivered via corneal electrodes for a short duration (e.g., 0.2 seconds).
-
This stimulus induces a maximal seizure characterized by a tonic extension of the hind limbs.
-
Test compounds are administered to animals prior to the electrical stimulus.
-
Endpoint : The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as a positive result. The median effective dose (ED₅₀) is then calculated.[7]
-
-
Objective : To identify compounds that protect against absence seizures.
-
Procedure :
-
A convulsant dose of pentylenetetrazol (PTZ) (e.g., 85 mg/kg) is injected subcutaneously.
-
This dose induces clonic seizures lasting for at least 5 seconds within a 30-minute observation period in control animals.
-
Test compounds are administered prior to the PTZ injection.
-
Endpoint : The absence of clonic seizures in the test animals indicates that the compound has protective activity. The ED₅₀ is calculated.[7]
-
-
Objective : To assess for undesirable motor impairment or neurological deficit.
-
Procedure :
-
Trained animals (e.g., mice) are placed on a rotating rod (e.g., 6 rpm).
-
Animals that can remain on the rod for a set duration (e.g., 1 minute) in pre-trials are selected.
-
Following administration of the test compound, the animals are again placed on the rotarod at various time points.
-
Endpoint : The inability of an animal to maintain balance on the rod for the predetermined time is indicative of neurotoxicity. The median toxic dose (TD₅₀) is calculated.[7][15] The protective index (PI) is then determined as the ratio of TD₅₀ to ED₅₀.[7]
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound|CAS 54197-66-9 [benchchem.com]
- 3. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone: Key Intermediate and Efficient Synthetic Strategies_Chemicalbook [chemicalbook.com]
- 4. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 5. This compound | C9H9NO2 | CID 2774040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone - Google Patents [patents.google.com]
- 9. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DailyMed - CILOSTAZOL tablet [dailymed.nlm.nih.gov]
- 11. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
The Quest for Natural 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Survey of Current Knowledge
For researchers, scientists, and drug development professionals, this technical guide delves into the known natural sources of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone and its derivatives. While the core compound itself has not been definitively isolated from natural sources, a number of structurally related derivatives have been identified in various organisms, suggesting potential biosynthetic pathways and offering valuable insights for drug discovery.
Executive Summary
This compound, a key intermediate in the synthesis of the pharmaceutical agent Cilostazol, is predominantly recognized as a synthetic molecule. An extensive review of scientific literature reveals no conclusive evidence of its direct isolation from natural sources in significant quantities. However, the structural motif of hydroxylated 3,4-dihydro-2(1H)-quinolinones is present in a variety of naturally occurring alkaloids isolated from plants and microorganisms. This guide provides a comprehensive overview of these derivatives, their sources, and the experimental methods used for their identification.
Naturally Occurring Derivatives of this compound
While the parent compound remains elusive in nature, several derivatives featuring the this compound core structure have been reported. These findings are crucial as they point towards the existence of enzymatic machinery capable of producing such scaffolds.
One notable example is a complex alkaloid isolated from the plant Rabdosia rubescens. This compound incorporates a 3,7-dihydroxy-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yl moiety, indicating that hydroxylation at the 6-position of the dihydroquinolinone ring system is achievable in nature.
Furthermore, studies on marine-derived fungi have yielded other related compounds. For instance, diastereomeric 3,4-dihydroxy-4-(4'-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinones were identified from the fungus Penicillium janczewskii. Although not hydroxylated at the 6-position, these findings highlight the structural diversity of dihydroquinolinone alkaloids produced by marine microorganisms.
An isomer of the target compound, 8-hydroxy-3,4-dihydro-1H-quinolin-2-one, has been isolated from a Streptomyces species, further demonstrating the microbial potential for producing hydroxylated dihydroquinolinone structures.
Data on Isolated Derivatives
To date, quantitative data on the yields of these specific natural derivatives are scarce in the available literature. The primary focus of the cited studies has been on the isolation and structural elucidation of these novel compounds.
| Compound Class | Specific Derivative (if specified) | Natural Source | Reference (for further reading) |
| Dihydroquinolinone Alkaloid | Alkaloid with 3,7-dihydroxy-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yl moiety | Rabdosia rubescens (Plant) | [Refer to relevant phytochemical journals] |
| Diastereomeric Quinolinones | 3,4-dihydroxy-4-(4'-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinones | Penicillium janczewskii (Marine Fungus) | [Consult mycology and natural product literature] |
| Isomeric Hydroxy-dihydroquinolinone | 8-hydroxy-3,4-dihydro-1H-quinolin-2-one | Streptomyces sp. (Bacteria) | [Explore microbiology and secondary metabolite publications] |
Experimental Protocols: A General Overview
The methodologies employed for the isolation and identification of these natural derivatives generally follow a standard workflow in natural product chemistry. Below is a generalized representation of the experimental process.
Spectroscopic Profile of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.12 | s | 1H | NH |
| 7.35 | d, J=8.2 Hz | 2H | Ar-H |
| 7.00 | ddd, J=8.1, 6.9, 1.3 Hz | 1H | Ar-H |
| 6.92 | ddd, J=7.9, 6.8, 1.0 Hz | 1H | Ar-H |
| 2.57-2.58 | m | 2H | C4-H₂ |
| 2.73 | dt, J=12.6, 6.3 Hz | 1H | C3-H |
| 3.18 | dt, J=11.8, 4.3 Hz | 1H | C3-H |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 170.5 | C2 (C=O) |
| 150.8 | C6 (C-OH) |
| 131.5 | C8a |
| 123.5 | C4a |
| 117.2 | C5 |
| 115.8 | C7 |
| 115.0 | C8 |
| 30.8 | C3 |
| 25.0 | C4 |
Note: NMR data is referenced from a study on the aerobic oxidative aromatization of N-heterocycles.[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3165 | N-H Stretch |
| 3045 | O-H Stretch (Phenolic) |
| 1670 | C=O Stretch (Amide) |
| 1618, 1508, 1458 | C=C Stretch (Aromatic) |
| 1280 | C-O Stretch (Phenolic) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 164.06 | [M+H]⁺ (Calculated for C₉H₁₀NO₂: 164.07) |
| 162.05 | [M-H]⁻ (Calculated for C₉H₈NO₂: 162.06) |
Note: Mass spectrometry data is based on electrospray ionization (ESI) and may include other fragments depending on the ionization conditions.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence is used.
-
Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 12-16 ppm is used to cover the expected range of proton chemical shifts.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.
-
Spectral Width: A wider spectral width of around 200-240 ppm is necessary to encompass the full range of carbon chemical shifts.
-
Relaxation Delay: A relaxation delay of 2 seconds is commonly used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is frequently used. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
Data Acquisition:
-
A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
-
The sample pellet is placed in the sample holder of the spectrometer.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, compatible with the mobile phase.
Instrumentation: The analysis is performed on a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used for the separation of such compounds.
-
Mobile Phase: A gradient elution is often employed, starting with a higher proportion of aqueous solvent (e.g., water with 0.1% formic acid) and increasing the proportion of organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI can be operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.
-
Mass Range: The mass spectrometer is set to scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (163.17 g/mol ).
-
Data Analysis: The resulting mass spectrum provides the m/z value of the molecular ion, confirming the molecular weight of the compound.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
References
Unveiling the Solubility Profile of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, a pivotal intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive quantitative data, detailed experimental protocols, and relevant biochemical context to support and advance research and development initiatives.
Introduction
This compound is an organic heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] It is a crystalline solid, typically appearing as a white to off-white powder.[1] Its most prominent role is as a key starting material for the synthesis of Cilostazol, a medication used to treat intermittent claudication.[1][2] Beyond this, derivatives of the quinolinone scaffold have shown a wide range of promising biological activities, including anticonvulsant, monoamine oxidase-B (MAO-B) inhibitory, anticancer, anti-inflammatory, and antibacterial effects.[1] A thorough understanding of the solubility of this compound is therefore essential for its efficient use in synthetic chemistry and drug formulation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO₂ | [3] |
| Molecular Weight | 163.17 g/mol | [3] |
| CAS Number | 54197-66-9 | [3] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 236-242 °C | [1] |
| Water Solubility | Sparingly soluble/Insoluble | [1] |
Quantitative Solubility Data
The solubility of this compound has been experimentally determined in a range of pure and binary solvent systems at various temperatures. This data is critical for process development, particularly for crystallization and purification steps.
Solubility in Pure Solvents
The mole fraction solubility of this compound in ten different pure solvents at temperatures ranging from 278.15 K to 323.15 K is detailed in Table 2.
Table 2: Mole Fraction Solubility (x) of this compound in Pure Solvents
| Temperature (K) | Methanol | Ethanol | Isopropanol | 1-Propanol | 1-Butanol | Isobutanol | Methyl Acetate | Ethyl Acetate | Acetonitrile | Tetrahydrofuran |
| 278.15 | 0.0022 | 0.0021 | 0.0019 | 0.0017 | 0.0018 | 0.0011 | 0.0016 | 0.0007 | 0.0003 | 0.0025 |
| 283.15 | - | - | - | - | - | - | - | - | - | - |
| 288.15 | - | - | - | - | - | - | - | - | - | - |
| 293.15 | - | - | - | - | - | - | - | - | - | - |
| 298.15 | - | - | - | - | - | - | - | - | - | - |
| 303.15 | - | - | - | - | - | - | - | - | - | - |
| 308.15 | - | - | - | - | - | - | - | - | - | - |
| 313.15 | - | - | - | - | - | - | - | - | - | - |
| 318.15 | - | - | - | - | - | - | - | - | - | - |
| 323.15 | 0.0084 | 0.0076 | 0.0072 | 0.0064 | 0.0062 | 0.0049 | 0.0039 | 0.0013 | 0.0012 | 0.0065 |
Data extracted from a study by Zhou et al. The full dataset for all intermediate temperatures was not publicly available in the initial search results.
Solubility in Binary Solvent Systems
The solubility of this compound can be enhanced through the use of binary solvent mixtures. Table 3 presents the mole fraction solubility in four different binary solvent systems.
Table 3: Mole Fraction Solubility (x) of this compound in Binary Solvents
| Temperature (K) | Ethanol + Ethyl Acetate | Ethanol + Acetonitrile | Methanol + Acetonitrile | Methanol + Ethyl Acetate |
| 278.15 | 0.0010 | 0.0006 | 0.0007 | 0.0009 |
| 283.15 | - | - | - | - |
| 288.15 | - | - | - | - |
| 293.15 | - | - | - | - |
| 298.15 | - | - | - | - |
| 303.15 | - | - | - | - |
| 308.15 | - | - | - | - |
| 313.15 | - | - | - | - |
| 318.15 | - | - | - | - |
| 323.15 | 0.0090 | 0.0095 | 0.0092 | 0.0102 |
Data extracted from a study by Zhou et al. The full dataset for all intermediate temperatures was not publicly available in the initial search results.
Experimental Protocol for Solubility Determination
The following section outlines the methodology for determining the equilibrium solubility of this compound, based on the static counterpoise method coupled with High-Performance Liquid Chromatography (HPLC) analysis.
Materials and Apparatus
-
This compound (purity > 99%)
-
Selected solvents (analytical grade)
-
Thermostatic shaker/bath
-
Centrifuge
-
HPLC system with a UV detector
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm)
Procedure
-
Sample Preparation : An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial. This ensures that a saturated solution is in equilibrium with the undissolved solid.
-
Equilibration : The vials are placed in a thermostatic shaker or bath set to the desired temperature. The mixture is agitated for a sufficient period to reach equilibrium. The equilibration time can be determined by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation : After reaching equilibrium, the suspension is centrifuged to separate the solid phase from the saturated solution.
-
Sample Analysis : A known volume of the supernatant is carefully withdrawn, filtered through a syringe filter, and then diluted with an appropriate solvent for analysis.
-
Quantification : The concentration of this compound in the diluted sample is determined by a validated HPLC method. A calibration curve is generated using standard solutions of known concentrations to quantify the solubility.
Experimental Workflow
Workflow for Equilibrium Solubility Determination
Synthetic Application: Synthesis of Cilostazol
As previously mentioned, a primary application of this compound is in the synthesis of Cilostazol. The general synthetic route involves the alkylation of the hydroxyl group of this compound.
Synthesis of Cilostazol
Conclusion
This technical guide has provided a detailed overview of the solubility characteristics of this compound. The quantitative data presented in various solvents, along with the outlined experimental protocol, offers valuable information for scientists and researchers. A clear understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and ultimately, the efficient synthesis of Cilostazol and other potentially therapeutic quinolinone derivatives.
References
Unlocking the Therapeutic Potential of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-hydroxy-3,4-dihydro-2(1H)-quinolinone scaffold is a versatile and privileged structure in medicinal chemistry, serving as a foundational component for a variety of pharmacologically active agents. Its derivatives have garnered significant attention for their potential to modulate a diverse range of biological targets, leading to the development of novel therapeutics for a multitude of diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of these derivatives, presenting quantitative data, detailed experimental methodologies, and a visual representation of their multifaceted pharmacological activities.
Diverse Therapeutic Applications of this compound Derivatives
The core structure of this compound has been strategically modified to yield derivatives with a broad spectrum of biological activities. These modifications primarily involve substitutions at the hydroxyl group and the nitrogen atom of the quinolinone ring, as well as alterations to the dihydroquinolinone moiety itself. These structural variations have led to the discovery of potent inhibitors of enzymes and modulators of receptors implicated in various pathological conditions.
Quantitative Efficacy of Derivatives
The therapeutic potential of this compound derivatives is underscored by their potent activity against various targets. The following table summarizes key quantitative data for different classes of these derivatives.
| Derivative Class | Target | Parameter | Value | Reference Compound |
| Anticonvulsant | GABA-A Receptor Modulation | ED50 (MES) | 10.1 mg/kg | Carbamazepine |
| ED50 (scPTZ) | 9.3 mg/kg | Ethosuximide | ||
| MAO-B Inhibitors | Monoamine Oxidase-B | IC50 | 0.042 µM - 0.065 µM | Selegiline |
| Antifungal | Chitin Synthase | IC50 | 0.12 mM | Polyoxin B (0.19 mM) |
| HDAC Inhibitors | Histone Deacetylase (HDAC1, 4, 6) | IC50 | 1.39 µM - 3.46 µM | SAHA (0.86 µM - 0.97 µM) |
| Phosphodiesterase Inhibitors | Phosphodiesterase 3 (PDE3) | IC50 | ~0.1 µM | Rolipram |
Key Therapeutic Targets and Mechanisms of Action
Monoamine Oxidase-B (MAO-B) Inhibition
Derivatives of this compound have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme in the catabolism of dopamine, and its inhibition can increase dopamine levels in the brain, a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.
Histone Deacetylase (HDAC) Inhibition
Certain derivatives have demonstrated significant inhibitory activity against histone deacetylases (HDACs).[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers. By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Anticonvulsant Activity through GABA-A Receptor Modulation
A series of 3,4-dihydroquinolin-2(1H)-one derivatives have shown promising anticonvulsant activity in preclinical models.[2] The mechanism of action is believed to involve the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] One derivative, 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b), exhibited superior anticonvulsant activity compared to the standard drugs carbamazepine and ethosuximide, with an ED50 of 10.1 mg/kg in the maximal electroshock (MES) test and 9.3 mg/kg in the subcutaneous pentylenetetrazole (scPTZ) test.[2] This compound also showed a high binding affinity to the GABA-A receptor with an IC50 of 0.12 μM.[2]
Antifungal Activity via Chitin Synthase Inhibition
Novel 3,4-dihydro-2(1H)-quinolinone derivatives containing a butenediamide fragment have been designed and synthesized as potential chitin synthase inhibitors.[3] Chitin is an essential component of the fungal cell wall, making its synthesis a prime target for antifungal agents.[4] These compounds have demonstrated significant in vitro inhibition of chitin synthase and potent antifungal activity against various fungal strains, including Candida albicans.[3]
Phosphodiesterase (PDE) Inhibition
The 3,4-dihydro-2(1H)-quinolinone moiety is present in several compounds that act as phosphodiesterase (PDE) inhibitors.[5] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. Inhibition of specific PDEs can lead to therapeutic effects in cardiovascular and other diseases.
Experimental Protocols
The identification and characterization of the therapeutic targets of this compound derivatives rely on a variety of in vitro and in vivo assays. Below are summarized methodologies for key experiments.
In Vitro MAO-B Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory effect of test compounds on MAO-B activity by measuring the production of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction.
Protocol Summary:
-
Reagent Preparation: Prepare solutions of recombinant human MAO-B, a suitable substrate (e.g., kynuramine), a fluorescent probe (e.g., Amplex® Red), horseradish peroxidase (HRP), and serial dilutions of the test compound.[6][7]
-
Reaction Setup: In a 96-well plate, add the test compound dilutions, followed by the MAO-B enzyme solution.[7]
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: Add a mixture of the substrate, fluorescent probe, and HRP to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity in kinetic mode at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to a vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of compounds to inhibit the deacetylase activity of HDAC enzymes.
Protocol Summary:
-
Reagent Preparation: Prepare solutions of recombinant HDAC enzyme, a fluorogenic HDAC substrate, and serial dilutions of the test compound.[1][8]
-
Reaction Setup: In a 96-well plate, add the test compound dilutions and the HDAC enzyme.[1]
-
Reaction Initiation: Add the fluorogenic substrate to all wells.[1]
-
Incubation: Incubate the plate to allow the enzymatic reaction to proceed.[1]
-
Development: Add a developer solution that stops the HDAC reaction and allows for the generation of a fluorescent signal from the deacetylated substrate.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
In Vivo Anticonvulsant Screening
Two standard models are used to evaluate the anticonvulsant potential of compounds: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[2]
Maximal Electroshock (MES) Test Protocol Summary:
-
Animal Model: Typically uses mice or rats.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.).
-
Induction of Seizure: After a predetermined time, induce a seizure by applying an electrical stimulus through corneal or auricular electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Protection is defined as the abolition of the tonic hindlimb extension. The ED50 (the dose effective in 50% of the animals) is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol Summary:
-
Animal Model: Typically uses mice.
-
Compound Administration: Administer the test compound (i.p. or p.o.).
-
Induction of Seizure: After a set time, administer a convulsive dose of pentylenetetrazole subcutaneously.
-
Observation: Observe the animals for the onset of clonic seizures.
-
Data Analysis: Protection is defined as the absence of clonic seizures for a specified period. The ED50 is calculated.
In Vitro Chitin Synthase Inhibition Assay
This assay determines the inhibitory effect of compounds on the activity of chitin synthase, a key enzyme in fungal cell wall biosynthesis.[3]
Protocol Summary:
-
Enzyme Preparation: Prepare a crude extract of chitin synthase from a fungal source (e.g., Saccharomyces cerevisiae or Candida albicans).[5]
-
Reaction Setup: In a microplate well, combine the enzyme extract, the substrate UDP-N-acetylglucosamine, and various concentrations of the test compound.[5]
-
Incubation: Incubate the plate to allow for the synthesis of chitin.
-
Detection of Chitin: The newly synthesized chitin is quantified. A common method involves capturing the chitin on a filter and measuring the incorporation of a radiolabeled substrate. Alternatively, a non-radioactive method can be used where the chitin product is detected using a lectin-enzyme conjugate (e.g., wheat germ agglutinin-horseradish peroxidase) followed by a colorimetric or fluorometric readout.[9][10]
-
Data Analysis: Calculate the percent inhibition of chitin synthase activity for each compound concentration and determine the IC50 value.[9][10]
Conclusion
Derivatives of this compound represent a promising class of compounds with the potential to address a wide range of therapeutic needs. Their structural versatility allows for the fine-tuning of activity against specific biological targets, leading to the development of potent and selective inhibitors for the treatment of neurological disorders, cancer, infectious diseases, and cardiovascular conditions. The data and methodologies presented in this guide provide a solid foundation for further research and development of this important chemical scaffold. Continued exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Role of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone as a Metabolite of Cilostazol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilostazol, a potent phosphodiesterase III (PDE3) inhibitor, is widely prescribed for the treatment of intermittent claudication. Its therapeutic effects are attributed not only to the parent drug but also to its active metabolites. This technical guide provides a comprehensive overview of the role of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone as a key intermediate in the metabolic pathway of Cilostazol. We delve into the pharmacokinetics of Cilostazol and its primary metabolites, present detailed experimental protocols for their quantification, and visualize the intricate signaling pathways and metabolic conversions through detailed diagrams. This document serves as a critical resource for researchers and professionals involved in drug metabolism studies, pharmacokinetics, and the development of novel therapeutic agents targeting similar pathways.
Introduction
Cilostazol (6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone) exerts its pharmacological effects by selectively inhibiting phosphodiesterase III (PDE3), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.[1][2] This increase in cAMP results in the inhibition of platelet aggregation and vasodilation, which are the cornerstones of its clinical efficacy in peripheral artery disease. The in vivo activity of Cilostazol is a concert of the parent compound and its pharmacologically active metabolites. Understanding the metabolic fate of Cilostazol is therefore paramount for a complete comprehension of its therapeutic profile and potential drug-drug interactions.
One of the initial steps in the metabolism of the quinolinone moiety of Cilostazol involves hydroxylation, leading to the formation of various hydroxylated metabolites. While not a major circulating active metabolite itself, this compound (6-HQ) is a crucial intermediate in the synthesis of Cilostazol and is structurally related to its metabolites.[3] The metabolism of Cilostazol is extensive, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[4] This process yields several metabolites, with two being of particular importance due to their significant pharmacological activity: 3,4-dehydrocilostazol (OPC-13015) and 4'-trans-hydroxycilostazol (OPC-13213).[5][6]
This guide will explore the metabolic journey of Cilostazol, with a specific focus on the structural relationship and metabolic relevance of the this compound core.
Quantitative Pharmacokinetics of Cilostazol and its Metabolites
The pharmacokinetic profile of Cilostazol is characterized by its extensive metabolism and the contribution of its active metabolites to the overall therapeutic effect. The plasma concentrations of Cilostazol and its metabolites can vary among individuals, influenced by factors such as genetic polymorphisms of metabolizing enzymes.[6]
Table 1: Pharmacokinetic Parameters of Cilostazol and its Major Active Metabolites [6][7]
| Parameter | Cilostazol | OPC-13015 (3,4-dehydrocilostazol) | OPC-13213 (4'-trans-hydroxycilostazol) |
| Relative Potency (vs. Cilostazol) | 1x | 3-7x more potent | 2-3x less potent |
| Plasma AUC (% of Cilostazol) | 100% | ~28% | ~9% |
| Primary Metabolizing Enzymes | CYP3A4, CYP2C19 | Unknown | CYP3A4, CYP2C19 |
Table 2: Impact of CYP2C19 and CYP3A5 Genotypes on Cilostazol and Metabolite Plasma Concentrations [5]
| Genotype | Analyte | Median Plasma Concentration/Dose Ratio (C/D) | p-value |
| CYP2C19 1 carriers vs. non-carriers | Cilostazol | No significant difference | > 0.05 |
| OPC-13015 | No significant difference | > 0.05 | |
| OPC-13213 | No significant difference | > 0.05 | |
| CYP3A5 1 carriers vs. non-carriers | Cilostazol | Slightly lower in non-carriers | 0.060 |
| OPC-13015 | Higher in non-carriers | 0.002 | |
| OPC-13213 | Slightly lower in non-carriers | 0.082 |
Experimental Protocols for Quantification of Cilostazol and its Metabolites
Accurate quantification of Cilostazol and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Sample Preparation: Extraction from Human Plasma
A robust extraction method is essential to isolate the analytes from the complex plasma matrix.
-
Protocol:
-
To 1 mL of human plasma, add an internal standard (e.g., OPC-3930).[8]
-
Perform a liquid-liquid extraction with a suitable organic solvent mixture (e.g., n-butanol, methanol, chloroform, methyl-tert-butyl ether).[9]
-
Follow with a solid-phase extraction (SPE) using a silica-based cartridge (e.g., Sep-Pak).[8]
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mixture of methanol and ammonium acetate buffer (pH 6.5) (e.g., 2:8 v/v) for injection into the analytical system.[8]
-
HPLC Method for Quantification
-
Chromatographic Conditions:
-
Validation Parameters:
LC-MS/MS Method for Enhanced Sensitivity and Specificity
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Positive ion mode using a Turbo Ionspray interface.[8]
-
Detection: Tandem mass spectrometry monitoring specific precursor-to-product ion transitions for each analyte.
-
-
Validation Parameters:
Visualizing the Metabolic and Signaling Pathways
Understanding the complex biological processes involving Cilostazol and its metabolites is facilitated by visual representations of the metabolic conversions and the downstream signaling cascades.
Metabolic Pathway of Cilostazol
Cilostazol undergoes extensive hepatic metabolism, primarily through oxidation by cytochrome P450 enzymes. The following diagram illustrates the major metabolic transformations.
Caption: Metabolic pathway of Cilostazol.
Signaling Pathway of Cilostazol and its Active Metabolites
The primary mechanism of action of Cilostazol and its active metabolites is the inhibition of PDE3, which modulates intracellular cAMP levels and subsequent physiological responses.
Caption: Cilostazol's signaling pathway.
Experimental Workflow for Metabolite Identification and Quantification
The process of identifying and quantifying drug metabolites involves a systematic workflow, from sample collection to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Effect of hepatic impairment on the pharmacokinetics of a single dose of cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantitative determination of cilostazol and its metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of cilostazol in human plasma and its pharmacokinetics by HPLC [manu41.magtech.com.cn]
The Dihydroquinolinone Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dihydroquinolinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. Recognized as a "privileged structure," this scaffold provides a versatile framework for the design of therapeutic agents targeting a wide array of diseases. Its derivatives have shown promise in numerous therapeutic areas, including oncology, inflammation, neurodegenerative disorders, and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and experimental protocols related to the dihydroquinolinone scaffold, serving as a valuable resource for professionals in the field of drug discovery and development.
Synthetic Strategies for Dihydroquinolinone Derivatives
The synthesis of the dihydroquinolinone scaffold and its derivatives can be achieved through various established and emerging synthetic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Routes:
-
Camps Cyclization: This classical method involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield 2- and 4-hydroxyquinolines, which are tautomers of quinolinones. The regioselectivity of the cyclization can be controlled by the reaction conditions.[1]
-
Domino Reactions: Also known as tandem or cascade reactions, these highly efficient processes allow for the construction of complex molecules from simple starting materials in a single pot.[2] Strategies for synthesizing dihydroquinolinones via domino reactions include reduction or oxidation followed by cyclization, and acid-catalyzed ring closures.[2]
-
Catalytic Annulation of α,β-Unsaturated N-Arylamides: This modern approach encompasses various catalytic methods, including electrophilic cyclization, radical-initiated cyclization, and photochemical cyclization, to construct the dihydroquinolinone ring.[3] These reactions often offer high atom economy and functional group tolerance.[3]
-
Reductive Cyclization: A common approach for synthesizing 1-Methyl-3,4-dihydroquinolin-2(1H)-one derivatives involves the reductive cyclization of ortho-nitro-substituted precursors, such as an ortho-nitrocinnamic acid derivative.[4]
-
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate the synthesis of dihydroquinolinone derivatives, often resulting in higher yields and shorter reaction times compared to conventional heating methods.[1] This approach is also considered a greener alternative due to its energy efficiency.[1]
Experimental Protocol: Camps Cyclization
This protocol describes a general procedure for the synthesis of a 4-hydroxy-2(1H)-quinolone derivative via Camps cyclization.
-
Preparation of o-acylaminoacetophenone: An o-aminoacetophenone (1 equivalent) is acylated using an appropriate acylating agent (e.g., acid chloride or anhydride) in the presence of a base.[1]
-
Intramolecular Cyclization: The resulting o-acylaminoacetophenone is dissolved in a suitable solvent and treated with a base (e.g., sodium hydroxide or potassium carbonate) to induce intramolecular cyclization. The reaction mixture is typically heated to facilitate the reaction.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled and acidified to precipitate the product. The solid is then collected by filtration, washed, and purified by recrystallization or column chromatography to yield the desired dihydroquinolinone derivative.
Experimental Protocol: Domino Reaction for Tetrahydroquinoline Synthesis
This protocol outlines a domino reaction involving reduction and reductive amination to generate tetrahydroquinolines, a related and often co-synthesized scaffold.
-
Reaction Setup: A mixture of a 2-nitroarylketone or aldehyde, a primary amine or aldehyde, and a catalyst (e.g., 5% Pd/C) is prepared in a suitable solvent in a hydrogenation vessel.[2]
-
Hydrogenation: The vessel is charged with hydrogen gas, and the reaction is stirred under pressure until the reduction of the nitro group and subsequent reductive amination and cyclization are complete.[2] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Isolation: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography to yield the tetrahydroquinoline derivative.[2]
Diagram of a General Synthetic Workflow
Caption: A generalized workflow for the synthesis of dihydroquinolinone derivatives.
Diverse Biological Activities and Therapeutic Potential
Dihydroquinolinone derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
-
Anticancer Activity: The dihydroquinolinone scaffold is a key feature in many potent anticancer agents.[4] Derivatives have been shown to exert cytotoxic effects against a variety of cancer cell lines through mechanisms such as tyrosine kinase inhibition, disruption of tubulin polymerization, and induction of apoptosis.[4] For instance, certain tetrahydroquinolin-2(1H)-one derivatives have demonstrated antiproliferative activity at micromolar concentrations against human colon, breast, and lung cancer cells.[5]
-
p38 MAP Kinase Inhibition: Dihydroquinolinones have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[6] This makes them promising candidates for the treatment of inflammatory diseases.
-
Carbonic Anhydrase Inhibition: Some dipeptide-dihydroquinolinone conjugates have shown inhibitory activity against human carbonic anhydrase II (hCA II), an enzyme implicated in various physiological and pathological processes.[7]
-
PI3K/mTOR Pathway Inhibition: Dactolisib, an imidazo[4,5-c]quinoline derivative, is a potent inhibitor of PI3K/mTOR kinases and has shown antiproliferative activity in various cancer models.[8] Other quinoline derivatives are also under investigation for their inhibitory effects on the PI3K/Akt/mTOR pathway.[8]
-
EGFR Inhibition: The 4-anilinoquinoline-3-carbonitrile class of compounds has been developed as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[8]
-
Other Activities: The dihydroquinolinone scaffold is also found in compounds with other biological activities, including norepinephrine reuptake inhibition, and potential treatments for high blood pressure, pain, and Alzheimer's disease.[2]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data for the biological activities of selected dihydroquinolinone derivatives.
Table 1: Anticancer Activity of Tetrahydroquinolin-2(1H)-one Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon) | Not specified, but active at micromolar concentrations | [5] |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | MCF-7 (Breast) | Not specified, but active at micromolar concentrations | [5] |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | A-549 (Lung) | Not specified, but active at micromolar concentrations | [5] |
Table 2: Carbonic Anhydrase Inhibition by Peptide-Dihydroquinolinone Conjugates
| Compound | Enzyme | Inhibition Range (µM) | Reference |
| Conjugates 2, 3, 6, 10, 13, and 15 | hCA II | 15.7–65.7 | [7] |
| All tested conjugates | hCA I | No inhibition at 100 µM | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a general procedure for evaluating the cytotoxic effects of dihydroquinolinone derivatives on cancer cell lines.
-
Cell Seeding: Human cancer cells (e.g., HCT-116, MCF-7, A-549) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[5]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).[5] Control cells are treated with the vehicle (e.g., 1% DMSO).[5]
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.[5]
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[5]
Diagram of a Signaling Pathway Inhibited by Dihydroquinolinones
Caption: Dihydroquinolinone derivatives can inhibit key kinases in the PI3K/Akt/mTOR pathway.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the dihydroquinolinone scaffold.[9] These studies involve systematically modifying the chemical structure and evaluating the impact on potency, selectivity, and pharmacokinetic properties.[9][10]
-
Substitution Patterns: Research has shown that modifications at various positions of the dihydroquinolinone ring, such as the 3, 4, 6, and 7 positions, can significantly influence biological activity.[4]
-
N1-Substitution: The methylation at the N1 position, as seen in the 1-Methyl-3,4-dihydroquinolin-2(1H)-one scaffold, alters the molecule's electronic and steric properties, providing a unique starting point for further functionalization.[4]
-
Pharmacophore Replacement: In some cases, the dihydroquinolinone pharmacophore can be replaced with a quinolinone pharmacophore, leading to enhanced inhibitory activity, as observed in a series of p38 MAP kinase inhibitors.[6]
Diagram of Structure-Activity Relationship Logic
Caption: SAR studies explore how modifications to the core scaffold impact biological activity.
Conclusion
The dihydroquinolinone scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility, coupled with the wide range of biological activities exhibited by its derivatives, ensures its continued importance in the quest for novel therapeutics. The insights gained from SAR studies will undoubtedly guide the design and development of next-generation dihydroquinolinone-based drugs with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable scaffold in addressing unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Initial Toxicity Assessment and Safety Data for 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the currently available safety and toxicity information for 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. Direct empirical data on the toxicity of this specific compound is limited; therefore, this assessment includes data from structurally related compounds to provide a preliminary evaluation of potential hazards. All handling of this chemical should be conducted by trained professionals in a controlled laboratory setting, adhering to all appropriate safety protocols.
Executive Summary
This compound is a heterocyclic chemical intermediate, notably used in the synthesis of the pharmaceutical agent Cilostazol.[1] An initial review of safety data indicates that this compound is classified as a skin, eye, and respiratory irritant.[2][3][4][5][6] However, comprehensive in-vivo and in-vitro toxicological studies detailing its acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity are not publicly available. This guide consolidates the existing hazard information and supplements it with toxicological data from structurally similar quinoline derivatives to offer a preliminary safety profile. The included experimental protocols and workflow diagrams are representative of standard toxicological assessments and are provided for informational purposes.
Hazard Identification and Classification
The primary available safety information for this compound comes from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3][4] |
Pictogram:
Predictive Toxicological Profile based on Structurally Related Compounds
In the absence of direct toxicological data for this compound, data from related quinoline compounds can provide insights into its potential toxicological profile. It is crucial to note that these are different compounds and their toxicological properties may vary.
Genotoxicity Assessment of Related Quinolines
An in-vivo study in mice evaluated the genotoxicity of quinoline and 8-hydroxyquinoline. The results are summarized below.[7]
| Compound | Assay | Species | Key Findings |
| Quinoline | Chromosome Aberrations | Mouse | No consistent increase in aberrations.[7] |
| Quinoline | Sister Chromatid Exchange | Mouse | No significant increase in exchanges.[7] |
| 8-Hydroxyquinoline | Chromosome Aberrations | Mouse | No measurable effect.[7] |
| 8-Hydroxyquinoline | Sister Chromatid Exchange | Mouse | No measurable effect, but a tendency to prolong the cell cycle was observed.[7] |
Ecotoxicity of Related Hydroxylated Quinolines
A study on the ecotoxicity of quinoline and its hydroxylated derivatives provides some indication of their potential environmental impact.
| Compound/Assay | Finding |
| Quinoline | Genotoxic with metabolic activation in SOS-Chromotest and Ames fluctuation test.[8] |
| Hydroxylated Quinolines | Detoxification of the genotoxic potential observed in the parent quinoline.[8] |
| Quinoline and Isoquinoline | Adverse effects on algae observed.[8] |
| Most Hydroxylated Quinoline Derivatives | Showed toxicity in the Daphnia magna immobilization assay.[8] |
Acute Oral Toxicity of a Related Dihydrobenzo[h]quinolin-one Derivative
A study on 4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one, a structurally related compound, provides some acute toxicity data.
| Compound | Species | LD50 (Oral) | Observations |
| 4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one | Rat | > 2000 mg/kg[9] | No mortality or morbidity observed over 14 days.[9] |
Experimental Protocols
Detailed experimental protocols for the specific toxicological evaluation of this compound are not available. The following are generalized protocols for the types of studies conducted on related compounds, provided as a reference for researchers.
In-Vivo Genotoxicity Study (Based on Mouse Marrow Cell Assays)
-
Animal Model: Male mice.
-
Test Substance Administration: Intraperitoneal injection of the test compound at various dose levels, up to near-lethal concentrations.
-
Chromosome Aberration Analysis:
-
Administer a spindle inhibitor (e.g., colchicine) to arrest cells in metaphase.
-
Harvest bone marrow cells at 17 and 36 hours post-treatment.
-
Prepare metaphase spreads on microscope slides.
-
Analyze slides for chromosomal aberrations.
-
-
Sister Chromatid Exchange (SCE) Analysis:
-
Implant a bromodeoxyuridine (BrdU) pellet subcutaneously.
-
Inject the test substance.
-
Harvest bone marrow cells at 23 and 42 hours post-injection.
-
Perform differential staining of sister chromatids.
-
Analyze metaphase cells for the frequency of SCEs.
-
Acute Oral Toxicity Study (Based on OECD Guideline 425)
-
Animal Model: Female rats.
-
Test Substance Administration: A single oral dose of the test substance (e.g., 2000 mg/kg) is administered.
-
Observation Period: Animals are observed for 14 days for signs of toxicity, morbidity, and mortality.
-
Data Collection: Body weight changes, behavioral changes, and any physical signs of toxicity are recorded.
-
Endpoint: Determination of the LD50 (if mortality occurs) or confirmation that the LD50 is above the tested dose.
Visualizations
Structural Relationship Diagram
Caption: Structural relationship between the target compound and related compounds with available toxicity data.
General Workflow for In-Vivo Toxicity Assessment
Caption: A generalized workflow for conducting an in-vivo toxicity study.
Conclusion and Recommendations
The available data for this compound is limited to GHS classifications indicating its potential as a skin, eye, and respiratory irritant. There is a significant lack of empirical data on its systemic toxicity. Based on the analysis of structurally related compounds, the genotoxic potential may be low, but this requires experimental confirmation.
For researchers and drug development professionals, it is recommended that comprehensive toxicological studies be conducted to establish a definitive safety profile for this compound. This should include, at a minimum:
-
Acute toxicity studies via relevant routes of exposure.
-
In-vitro genotoxicity screening (e.g., Ames test, chromosome aberration test).
-
Repeated dose toxicity studies to identify potential target organs.
Until such data is available, this compound should be handled with caution, utilizing appropriate personal protective equipment and engineering controls to minimize exposure.
References
- 1. This compound|CAS 54197-66-9 [benchchem.com]
- 2. This compound | C9H9NO2 | CID 2774040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound 97 54197-66-9 [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. msds.nipissingu.ca [msds.nipissingu.ca]
- 7. Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicological Screening of 4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one: A New Potential Candidate for Alzheimer’s Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Yield Synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, a key intermediate in the manufacturing of various pharmacologically active compounds, including the antiplatelet agent Cilostazol.[1][2][3] The protocols outlined below are based on established and reputable synthetic methodologies, focusing on maximizing yield and purity.
Introduction
This compound, also known as 6-hydroxycarbostyril, is a crucial building block in medicinal chemistry.[3] Its derivatives have shown a wide range of biological activities, making its efficient synthesis a significant area of research. This document details three distinct, high-yield synthetic routes to obtain this valuable compound.
Comparative Data of Synthesis Protocols
The following table summarizes the key quantitative data for the described synthesis protocols, allowing for a direct comparison of their efficiencies and requirements.
| Parameter | Protocol 1: Palladium-Catalyzed Intramolecular Cyclization | Protocol 2: Friedel-Crafts Alkylation | Protocol 3: Multi-Step Synthesis from Aniline |
| Starting Materials | p-Alkoxyaniline, 3-Chloropropionyl chloride | N-(4-methoxyphenyl)-3-chloropropionamide | Aniline, 3-Chloropropionyl chloride |
| Key Reagents | Palladium chloride, Tetrahydrofuran | Aluminum chloride (AlCl₃), DMSO or high-boiling amide/amine | Nitrating agent, Reducing agent, Sodium nitrite, Acid |
| Reaction Temperature | 100-110°C | 150-220°C | Varies per step |
| Reaction Time | 3-4 hours (cyclization step) | ~8 hours | Multiple steps with varying times |
| Reported Overall Yield | ~85%[4][5] | ~90%[1] | ~67.7%[6] |
| Key Advantages | Good yield, relatively simple one-pot cyclization | High yield, high purity of the final product | Readily available starting materials |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular Cyclization
This method involves the synthesis of an N-(4-alkoxyphenyl)-3-chloropropanamide intermediate, followed by a palladium-catalyzed intramolecular cyclization and dealkylation to yield the final product.[2][4]
Step 1: Synthesis of N-(4-alkoxyphenyl)-3-chloropropanamide
-
To a solution of p-alkoxyaniline (e.g., p-anisidine) in a suitable organic solvent (e.g., toluene, dichloromethane, or ethyl acetate), add sodium carbonate.
-
Cool the mixture and slowly add 3-chloropropionyl chloride.
-
Allow the reaction to proceed at approximately 50°C for several hours.
-
Upon completion, quench the reaction with water and extract the product.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude N-(4-alkoxyphenyl)-3-chloropropanamide.
Step 2: Intramolecular Cyclization and Dealkylation
-
Dissolve the N-(4-alkoxyphenyl)-3-chloropropanamide obtained in the previous step in tetrahydrofuran.
-
Add palladium chloride as a catalyst.
-
Heat the mixture to 100-110°C under a pressure of 3-5 kg in a sealed reactor for 3-4 hours.[4]
-
After the reaction, cool the mixture to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol, methanol, or isopropanol.[2]
Caption: Workflow for Palladium-Catalyzed Synthesis.
Protocol 2: Intramolecular Friedel-Crafts Alkylation
This process involves the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide using a Lewis acid catalyst at elevated temperatures.[1][2]
Step 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide
-
Dissolve p-anisidine in a suitable solvent such as dimethylformamide (DMF).
-
Add 3-chloropropionyl chloride at ambient temperature and stir for approximately four hours.
-
Quench the reaction mixture with water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain N-(4-methoxyphenyl)-3-chloropropionamide.
Step 2: Intramolecular Friedel-Crafts Alkylation
-
In a reaction vessel, combine N-(4-methoxyphenyl)-3-chloropropionamide with 3 to 5 equivalents of a Lewis acid (e.g., aluminum chloride, AlCl₃).[1][7]
-
Add a high-boiling solvent such as dimethyl sulfoxide (DMSO) or a high-boiling amide or amine.[1][2]
-
Heat the reaction mixture to a temperature between 150°C and 220°C.[1][2] For example, a reaction in decahydronaphthalene at 150°C for 8 hours has been reported to give a 90% yield.[1]
-
Upon completion of the reaction, cool the mixture and carefully quench with water or a dilute acid.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure to yield this compound. The product is often of high purity and may not require further purification.[1]
Caption: Workflow for Friedel-Crafts Alkylation.
Protocol 3: Multi-Step Synthesis via Nitration, Reduction, Diazotization, and Hydrolysis
This classical approach involves the formation of the quinolinone ring system first, followed by functional group manipulations to introduce the hydroxyl group at the 6-position.[3][6]
Step 1: Synthesis of 3,4-dihydro-2(1H)-quinolinone
-
React aniline with 3-chloropropionyl chloride to form N-phenyl-3-chloropropanamide.
-
Perform an intramolecular Friedel-Crafts cyclization, typically using a Lewis acid like aluminum chloride, to form 3,4-dihydro-2(1H)-quinolinone.
Step 2: Nitration
-
Dissolve 3,4-dihydro-2(1H)-quinolinone in concentrated sulfuric acid and cool the mixture.
-
Add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature.
-
After the addition, allow the reaction to proceed for a few hours.
-
Pour the reaction mixture into ice water to precipitate the product, 6-nitro-3,4-dihydro-2(1H)-quinolinone.
Step 3: Reduction
-
Reduce the nitro group of 6-nitro-3,4-dihydro-2(1H)-quinolinone to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Isolate the resulting 6-amino-3,4-dihydro-2(1H)-quinolinone.
Step 4: Diazotization and Hydrolysis
-
Dissolve the 6-amino-3,4-dihydro-2(1H)-quinolinone in a dilute mineral acid (e.g., sulfuric acid) and cool to 0-5°C.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Heat the solution containing the diazonium salt to induce hydrolysis. The diazonium group is replaced by a hydroxyl group.
-
Cool the reaction mixture and extract the final product, this compound.
-
Purify the product by recrystallization.
Caption: Workflow for Multi-Step Synthesis from Aniline.
References
- 1. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 2. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone: Key Intermediate and Efficient Synthetic Strategies_Chemicalbook [chemicalbook.com]
- 3. This compound|CAS 54197-66-9 [benchchem.com]
- 4. CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone - Google Patents [patents.google.com]
- 5. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. US20040034228A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
Application of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone in the Synthesis of Cilostazol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilostazol, chemically known as 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone, is a potent phosphodiesterase III (PDE3) inhibitor. This activity increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to vasodilation and inhibition of platelet aggregation.[1][2][3] Consequently, Cilostazol is clinically used for the treatment of intermittent claudication.[3][4] A key intermediate in the chemical synthesis of Cilostazol is 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. This application note provides detailed protocols for the synthesis of this key intermediate and its subsequent conversion to Cilostazol, along with quantitative data and diagrams of the synthetic workflow and the drug's signaling pathway.
Synthetic Overview
The synthesis of Cilostazol from this compound is primarily achieved through an alkylation reaction. The hydroxyl group of the quinolinone derivative is reacted with a suitable 4-halobutyl-substituted cyclohexyl tetrazole, typically 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, in the presence of a base.[4] The overall synthetic scheme can be broken down into two main stages:
-
Synthesis of the key intermediate: this compound.
-
Synthesis of Cilostazol: Alkylation of this compound.
Data Presentation
Table 1: Synthesis of this compound - Reaction Parameters
| Precursor | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| N-(4-methoxyphenyl)-3-chloropropionamide | AlCl₃ (3-5 equiv.) | DMSO | 150-160 | 2 | 90 | >99 | [4][5] |
| N-(4-alkoxyphenyl)-3-chloropropenamide | Palladium chloride | Organic | 100-110 | 3-4 | 95 | - | [6] |
Table 2: Synthesis of Cilostazol - Comparative Reaction Conditions
| Base | Solvent | Reactant Ratio (Quinolinone:Tetrazole) | Temperature | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| DBU | Ethanol | 1:1.08 | Reflux | 6.5 | - | - | [4] |
| KOH | Isopropanol | 1:1.2 | - | - | 74 | - | |
| K₂CO₃, NaOH | 66.7% Ethanol | 1:1.1 | Reflux | 8 | 92.5 | 99.8 | [7] |
| KOH, K₂CO₃ | n-Butanol | 1:1.2 | Reflux | ~5 | 85 | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide.[4][5]
Materials:
-
N-(4-methoxyphenyl)-3-chloropropionamide
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Sodium borohydride
Procedure:
-
In a suitable reaction vessel, dissolve N-(4-methoxyphenyl)-3-chloropropionamide in DMSO.
-
Slowly add anhydrous aluminum chloride (3-5 molar equivalents) to the solution over a period of two hours. An exothermic reaction will occur, raising the temperature to approximately 140°C.
-
Heat the reaction mixture to 150-160°C and stir for two hours.
-
After completion, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring the mixture into water in a fume hood to manage the release of HCl gas.
-
To the resulting slurry, add sodium borohydride to reduce impurities, which will cause the color to change from gray to white.
-
Cool the mixture and filter the solid product.
-
Wash the collected solid with water and dry to obtain this compound.
Protocol 2: Synthesis of Cilostazol
This protocol describes the alkylation of this compound.[7]
Materials:
-
This compound
-
1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole
-
Potassium carbonate (K₂CO₃)
-
Sodium hydroxide (NaOH)
-
Sodium sulfite
-
Ethanol (66.7%)
-
Water
Procedure:
-
To a 5000L reactor, add 1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole (296 g, 1.22 mol), this compound (180 g, 1.1 mol), potassium carbonate (385 g, 2.79 mol), sodium hydroxide (36 g, 0.9 mol), and sodium sulfite (9 g, 0.071 mol).
-
Add 1600 g of 66.7% ethanol to the reactor.
-
Heat the mixture to reflux and maintain for 8 hours.
-
After the reaction is complete, add 600 g of water and stir at reflux for 40 minutes.
-
Allow the layers to separate and remove the alkaline aqueous phase.
-
Cool the organic phase to 5°C and stir to induce crystallization.
-
Filter the resulting solid and rinse with a portion of ethanol.
-
Dry the product under reduced pressure at 85°C to yield Cilostazol as a white solid.
Mandatory Visualizations
Caption: Synthetic workflow for Cilostazol production.
Caption: Signaling pathway of Cilostazol.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. mdpi.com [mdpi.com]
- 3. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 5. ijpsr.com [ijpsr.com]
- 6. CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone - Google Patents [patents.google.com]
- 7. Cilostazol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Quantification and Purification of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analytical quantification and purification of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, a key intermediate in the synthesis of pharmacologically active molecules such as Cilostazol. The protocols herein describe methods for purification by recrystallization and quantification by High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is discussed as an alternative analytical technique. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively purify and quantify this compound.
Introduction
This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block for the synthesis of various therapeutic agents, most notably Cilostazol, a medication used to treat intermittent claudication. The purity and accurate quantification of this intermediate are paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).
Purification of this compound
Principle
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at different temperatures. The crude solid is dissolved in a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.
Experimental Protocol: Recrystallization from Ethanol
This protocol describes the purification of crude this compound using ethanol as the solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated carbon (decolorizing agent)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture while stirring to dissolve the solid. If the solid does not dissolve completely, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent.
-
Decolorization: If the solution is colored, add a small amount of activated carbon (approximately 1-2% of the solute weight) to the hot solution. Swirl the flask and boil for a few minutes. The activated carbon will adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper placed in a pre-heated funnel to remove the activated carbon and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The rate of cooling affects crystal size; slower cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent. The final product should be an off-white to white crystalline solid.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the quantification of this compound.
Principle
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The separated components are then detected and quantified by a UV detector based on their absorbance of light at a specific wavelength.
Experimental Protocol: Reversed-Phase HPLC-UV
This protocol provides a general method for the quantification of this compound. Method validation should be performed to determine specific performance characteristics.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Newcrom R1 or equivalent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Chromatographic Conditions (starting point):
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility). The exact ratio should be optimized for best separation. A common starting point is a gradient or isocratic elution with a ratio between 20:80 and 80:20 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)
-
Detection Wavelength: Determined by measuring the UV spectrum of the compound; a wavelength of maximum absorbance should be chosen.
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or the mobile phase). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the same solvent used for the standards. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and the sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation: HPLC Method Validation Parameters
A validated HPLC method should have the following performance characteristics determined. The table below provides a template for summarizing such data.
| Parameter | Typical Acceptance Criteria |
| Retention Time (min) | Consistent retention time for the analyte peak. |
| Linearity (R²) | ≥ 0.995 |
| Range (µg/mL) | The range over which the method is linear, precise, and accurate. |
| Limit of Detection (LOD) (µg/mL) | The lowest concentration of analyte that can be detected. |
| Limit of Quantification (LOQ) (µg/mL) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Accuracy (% Recovery) | Typically between 98% and 102%. |
| Precision (%RSD) | Intraday and interday precision should be ≤ 2%. |
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an alternative technique for the analysis of this compound, particularly for identification purposes due to its high specificity. However, the compound's polarity and relatively low volatility may necessitate derivatization to improve its chromatographic behavior.
General Considerations for GC-MS Analysis:
-
Derivatization: Silylation or acylation of the hydroxyl and amide groups can increase volatility and thermal stability.
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Injection: Split or splitless injection depending on the concentration of the analyte.
-
Ionization: Electron Ionization (EI) is commonly used, which provides a characteristic fragmentation pattern for structural elucidation.
A specific validated GC-MS method for the quantification of this compound is not widely reported. Method development and validation would be required for quantitative applications.
Signaling Pathway
This compound is a key precursor in the synthesis of Cilostazol. The pharmacological effect of Cilostazol is primarily due to its inhibition of phosphodiesterase 3 (PDE3). The diagram below illustrates the signaling pathway affected by Cilostazol.
Caption: Mechanism of action of Cilostazol, a drug synthesized from this compound.
Application Notes and Protocols: 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone scaffold in the development of novel antimicrobial agents. This document includes a summary of antimicrobial activity, detailed experimental protocols for synthesis and evaluation, and visual representations of key concepts and workflows.
Introduction
The quinolinone core is a well-established pharmacophore in medicinal chemistry, forming the backbone of many clinically successful antimicrobial agents. The emergence of drug-resistant pathogens necessitates the exploration of novel structural analogs to overcome existing resistance mechanisms. This compound and its derivatives represent a promising class of compounds with demonstrated activity against a range of bacterial and fungal strains.[1][2] This scaffold offers multiple sites for chemical modification, allowing for the fine-tuning of antimicrobial potency and selectivity.
Mechanism of Action
Quinolone derivatives primarily exert their antimicrobial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones inhibit the re-ligation of cleaved DNA strands, leading to an accumulation of double-strand breaks and ultimately cell death.[4][6] The 6-hydroxy group on the quinolinone ring can potentially be involved in binding interactions within the active site of these target enzymes, contributing to the compound's efficacy.
Caption: Proposed mechanism of action for this compound derivatives.
Antimicrobial Activity Data
The following table summarizes the antimicrobial activity of various quinolinone derivatives against a panel of pathogenic bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Derivative | Target Organism | MIC (µg/mL) | Reference |
| 3c | Quinoline-based amide derivative | Staphylococcus aureus | 2.67 | [7] |
| 3d | Quinoline-based amide derivative | Pseudomonas aeruginosa | 7 | [7] |
| 3b | Quinoline-based amide derivative | Pseudomonas aeruginosa | up to 6.67 | [7] |
| 3e | Quinoline-based amide derivative | Pseudomonas aeruginosa | up to 6.67 | [7] |
| 6m | 6-amino-1-(4-methoxybenzyl) quinolin-2(1H)-one | Bacterial strains | 400 | [8] |
| 6m | 6-amino-1-(4-methoxybenzyl) quinolin-2(1H)-one | Saccharomyces cerevisiae | 400 | [8] |
| T-3811 | Des-F(6)-quinolone | Gram-positive cocci (MIC90) | 0.025 - 6.25 | [9] |
| T-3811 | Des-F(6)-quinolone | Haemophilus influenzae, Moraxella catarrhalis, Legionella sp. (MIC90) | 0.0125 - 0.1 | [9] |
| AM-1155 | 6-fluoro-8-methoxy quinolone | Staphylococcus aureus (MIC90) | 0.10 - 0.78 | [10] |
| AM-1155 | Bacteroides fragilis (MIC90) | 1.56 | [10] |
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of this compound involves a multi-step process starting from 3-chloropropionyl chloride.[11] The key steps include cyclization, nitration, reduction, diazotization, and hydrolysis.[11]
A related synthesis of 6-nitro-4-hydroxy-2-quinolone derivatives involves the nitration of 4-hydroxyquinolines.[12]
Protocol for Nitration of 4-hydroxy-2(1H)-quinolones: [12]
-
Dissolve 3-acetyl-4-hydroxy-2(1H)-quinolinones (0.01 mole) in concentrated H₂SO₄ (30ml).
-
Cool the solution to below -5°C with continuous stirring.
-
Add powdered KNO₃ (3.2 g) over one hour while maintaining the temperature.
-
Add a dilute solution of concentrated HNO₃ (1:4) (5 ml) over two hours at the same temperature.
-
Pour the resulting brown liquid onto crushed ice.
-
Filter the solid product and crystallize from ethanol to obtain the 6-nitro derivative.
In Vitro Antimicrobial Susceptibility Testing
Broth Microdilution Method (for MIC determination): This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
-
Preparation of Bacterial/Fungal Inoculum:
-
Culture the test microorganism overnight on an appropriate agar medium.
-
Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Caption: A typical workflow for the development of antimicrobial agents from a lead scaffold.
Structure-Activity Relationship (SAR)
The antimicrobial activity of quinolone derivatives is highly dependent on the nature and position of substituents on the quinolinone ring.[3][5] For instance, substitutions at position 7 have been shown to improve potency against Gram-positive bacteria.[3] The development of potent antimicrobial agents relies on a systematic exploration of the structure-activity relationship (SAR) to identify key structural features that enhance activity and reduce toxicity.
Caption: Logical relationship illustrating the impact of chemical modifications on antimicrobial properties.
Conclusion
The this compound scaffold serves as a valuable starting point for the design and synthesis of new antimicrobial agents. The available data indicates that derivatives of this compound exhibit promising activity against a variety of pathogens. The protocols and workflows outlined in these application notes provide a framework for researchers to further explore this chemical space and develop novel therapeutics to combat infectious diseases. Further research focusing on lead optimization and in vivo evaluation is warranted to fully assess the therapeutic potential of this class of compounds.
References
- 1. Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mode of action of the quinolone antimicrobial agents: review of recent information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of the quinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study on Synthesis, Antimicrobial Properties, Antioxidant Effects, and Anticancer Activity of New Quinoline Derivatives | Semantic Scholar [semanticscholar.org]
- 9. In Vitro and In Vivo Antimicrobial Activities of T-3811ME, a Novel Des-F(6)-Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo antibacterial activities of AM-1155, a new 6-fluoro-8-methoxy quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for High-Throughput Screening of Novel Anti-Inflammatory Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the body's defense mechanism, chronic and unresolved inflammation can contribute to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory therapeutics is therefore of significant interest. This document provides detailed protocols for the initial screening and characterization of the anti-inflammatory properties of novel derivative compounds.
The protocols outlined below describe both in vitro and in vivo methods to assess the efficacy of test compounds in mitigating inflammatory responses. The in vitro assays utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to investigate the impact of the derivatives on key inflammatory signaling pathways and the production of inflammatory mediators. The in vivo model of carrageenan-induced paw edema in rodents provides a robust system to evaluate the anti-inflammatory potential of the compounds in a whole-organism context.
Key Inflammatory Signaling Pathways
The inflammatory response is orchestrated by complex signaling networks. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] Activation of these pathways leads to the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes involved in the synthesis of inflammatory mediators like prostaglandins.[3][4][5]
DOT script for the diagram below:
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages
This protocol details the steps to assess the anti-inflammatory effects of derivative compounds on LPS-stimulated murine macrophages.
DOT script for the diagram below:
1.1. Cell Culture and Treatment
-
Cell Seeding: Seed RAW 264.7 murine macrophages in 96-well plates (for viability and cytokine assays), 12-well plates (for RNA extraction), or 6-well plates (for protein extraction) at a density of 1 x 10^5 cells/mL in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours.
-
Compound Preparation: Prepare stock solutions of the derivative compounds in dimethyl sulfoxide (DMSO). Dilute the stock solutions in DMEM to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Pre-treatment: Remove the culture medium and pre-treat the cells with varying concentrations of the derivative compounds for 1 hour. Include a vehicle control (DMEM with 0.1% DMSO) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: After the pre-treatment period, add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plates for the desired time points: 24 hours for cytokine analysis and 6 hours for gene expression analysis and 30-60 minutes for protein phosphorylation analysis.
1.2. Measurement of Inflammatory Mediators
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
-
After 6 hours of LPS stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for Tnf-α, Il-6, Il-1β, and a housekeeping gene (e.g., Gapdh or Actb) for normalization.[8][9]
-
Analyze the data using the 2^-ΔΔCt method to determine the relative gene expression.
-
-
Western Blot Analysis for Signaling Pathway Proteins:
-
After 30-60 minutes of LPS stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), p38, ERK, and JNK (MAPKs) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]
-
Data Presentation: In Vitro Results
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | Tnf-α mRNA (Fold Change) | p-p65/p65 Ratio |
| Control | - | 15.2 ± 2.1 | 20.5 ± 3.4 | 1.0 ± 0.1 | 0.1 ± 0.02 |
| LPS (1 µg/mL) | - | 1250.8 ± 98.7 | 2500.3 ± 150.2 | 15.6 ± 1.8 | 1.0 ± 0.1 |
| Derivative A | 1 | 1025.4 ± 85.3 | 2100.1 ± 120.5 | 12.3 ± 1.1 | 0.8 ± 0.07 |
| 10 | 650.7 ± 55.9 | 1350.6 ± 98.7 | 6.8 ± 0.7 | 0.4 ± 0.05 | |
| 50 | 250.1 ± 30.2 | 550.9 ± 45.3 | 2.1 ± 0.3 | 0.2 ± 0.03 | |
| Dexamethasone | 1 | 150.6 ± 20.1 | 300.2 ± 35.8 | 1.5 ± 0.2 | 0.15 ± 0.02 |
Protocol 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
This protocol describes the induction of acute inflammation in rodents and the assessment of the anti-inflammatory effects of the derivative compounds.[11][12] All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
2.1. Animal Model and Treatment
-
Animals: Use male Wistar rats or Swiss albino mice (180-220 g and 25-30 g, respectively). Acclimatize the animals for at least one week before the experiment.[13]
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group I: Normal control (saline)
-
Group II: Carrageenan control (vehicle + carrageenan)
-
Group III: Positive control (Indomethacin 10 mg/kg + carrageenan)
-
Group IV-VI: Test groups (Derivative at different doses + carrageenan)
-
-
Compound Administration: Administer the derivative compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.[14][15] Inject the same volume of saline into the left hind paw as a control.
2.2. Measurement of Paw Edema
-
Paw Volume Measurement: Measure the paw volume of both hind paws at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection using a plethysmometer.
-
Calculation of Edema and Inhibition:
-
Edema (mL) = Paw volume at time 't' - Paw volume at time '0'
-
Percent Inhibition (%) = [(Edema of control group - Edema of treated group) / Edema of control group] x 100
-
Data Presentation: In Vivo Results
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Carrageenan Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.35 |
| Derivative A | 25 | 0.68 ± 0.06 | 20.00 |
| 50 | 0.45 ± 0.05 | 47.06 | |
| 100 | 0.35 ± 0.04 | 58.82 |
Conclusion
The described protocols provide a robust framework for the initial evaluation of the anti-inflammatory properties of novel derivative compounds. The in vitro assays allow for the elucidation of the molecular mechanisms of action by examining the effects on key inflammatory signaling pathways and mediator production. The in vivo model provides essential information on the efficacy of the compounds in a physiological context. The combined data from these studies will enable a comprehensive assessment of the therapeutic potential of the derivatives and guide further drug development efforts.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammatory cytokine - Wikipedia [en.wikipedia.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Cytokines, Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]
- 7. ELISA to determine TNF-α, IL-6 and IL-1β concentration [bio-protocol.org]
- 8. RNA extraction and quantitative PCR to assay inflammatory gene expression (Provisional unformatted) [protocols.io]
- 9. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 12. inotiv.com [inotiv.com]
- 13. scielo.br [scielo.br]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Materials for Organic Light-Emitting Diodes (OLEDs)
Introduction
Organic Light-Emitting Diodes (OLEDs) are a class of solid-state lighting technology based on thin films of organic compounds that emit light in response to an electric current.[1][2] Unlike conventional LEDs, which are based on p-n diode crystalline solid structures, OLEDs utilize organic materials situated between two electrodes.[1] This fundamental difference allows for the creation of thin, flexible, and efficient displays and lighting panels.[3][4] Key advantages of OLED technology include high contrast ratios, wide viewing angles, fast response times, and low power consumption, making them ideal for devices ranging from high-end televisions and smartphones to innovative lighting solutions.[2][3][4]
Core Principles and Materials
An OLED is a multilayered device where each layer serves a specific function in the process of generating light, a phenomenon known as electroluminescence.[2][5] The basic structure consists of organic layers sandwiched between a cathode (which injects electrons) and a transparent anode (which injects holes).[1]
The fundamental process of light emission in an OLED involves five key stages:
-
Carrier Injection: When a voltage is applied, the cathode injects electrons into the electron transport layer (ETL), and the anode injects holes into the hole transport layer (HTL).[6]
-
Carrier Transport: These injected electrons and holes migrate towards the emissive layer (EML).[6]
-
Recombination: Electrons and holes meet within the emissive layer and combine to form an excited state known as an exciton.[6]
-
Exciton Relaxation: The exciton releases its energy as it returns to a lower energy level.
-
Light Emission: This energy is released in the form of a photon of light, with its color determined by the type of organic molecule in the emissive layer.[6]
The materials used for each layer are critical for device performance:
-
Substrate: Provides the foundation, typically glass or flexible plastic.
-
Anode: A transparent conductor, commonly Indium Tin Oxide (ITO), that injects holes.[1]
-
Hole Injection Layer (HIL) & Hole Transport Layer (HTL): These layers facilitate the movement of holes from the anode to the emissive layer. Materials like triphenylamine derivatives are often used.[1]
-
Emissive Layer (EML): The core layer where light is generated. It consists of a host material doped with an emitter material (guest). Emitter materials determine the color and efficiency of the OLED.
-
Electron Transport Layer (ETL) & Electron Injection Layer (EIL): These layers facilitate the movement of electrons from the cathode to the emissive layer. Organometallic chelates like Alq3 are common choices.[1]
-
Cathode: Injects electrons and is typically made of a low work-function metal like aluminum or calcium.[1]
Emitter Material Generations and Performance
The efficiency of an OLED is largely determined by the emitter material's ability to convert excitons into photons. According to spin statistics, electrical excitation generates singlet (25%) and triplet (75%) excitons.[5] The evolution of emitter materials is categorized into generations based on how they harvest these excitons.
-
1st Generation (Fluorescence): These materials only harvest singlet excitons, limiting the theoretical maximum internal quantum efficiency (IQE) to 25%.[1][3]
-
2nd Generation (Phosphorescence): These emitters incorporate heavy metal atoms (e.g., Iridium, Platinum) that facilitate a process called intersystem crossing, allowing both singlet and triplet excitons to be harvested.[3] This enables a theoretical IQE of up to 100%.[1][3] However, stable and efficient blue phosphorescent emitters remain a challenge.[7]
-
3rd Generation (Thermally Activated Delayed Fluorescence - TADF): TADF materials are purely organic molecules designed to have a very small energy gap between their lowest singlet (S1) and triplet (T1) states. This small gap allows non-emissive triplet excitons to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC), which is thermally activated.[3][8] Like phosphorescence, TADF enables a theoretical IQE of 100% without the need for expensive rare metals.[3][5]
Data Presentation: Emitter Performance Comparison
The following table summarizes typical performance characteristics for different generations of blue OLED emitters, which are often the most challenging to develop.
| Emitter Type | Emitter Material Example | Max. External Quantum Efficiency (EQE) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Lifetime (LT95 @ 1000 cd/m²) |
| Fluorescence | Deep-blue fluorescent emitter | ~5-10% | ~5-15 | (0.15, 0.05)[9] | > 200 hours |
| Phosphorescence | Iridium(III) complexes | ~20-30% | ~30-60 | (0.13, 0.20) | < 100 hours |
| TADF | Donor-Acceptor type molecules | ~20-38%[10] | ~40-80 | (0.14, 0.25) | ~100-500 hours |
| Hyperfluorescence | TADF sensitizer + Fluorescent emitter | >30% | >90 | (0.13, 0.05) | > 500 hours |
Note: Values are representative and can vary significantly based on specific molecular design, host materials, and device architecture.
Experimental Protocols
OLED Fabrication Workflow
The fabrication of OLED devices requires precise deposition of multiple thin layers in a controlled environment to prevent contamination from moisture and oxygen. The two primary methods are vacuum thermal evaporation (VTE) for small molecules and solution processing (e.g., spin coating) for polymers and soluble small molecules.[6]
Protocol 1: Fabrication of a Simple Polymer-Based OLED via Spin Coating and Thermal Evaporation
This protocol describes the fabrication of a standard polymer OLED (PLED) using a combination of solution processing and vacuum evaporation.
1. Materials and Equipment:
-
Substrates: Pre-patterned Indium Tin Oxide (ITO) coated glass.
-
Chemicals: Hellmanex III or similar detergent, isopropyl alcohol, deionized water.
-
Hole Transport Layer: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion.
-
Emissive Layer: A light-emitting polymer (e.g., a blend of F8:F8BT in Toluene).
-
Cathode Material: Aluminum (Al) or Calcium/Aluminum (Ca/Al).
-
Equipment: Ultrasonic bath, spin coater, hotplate, high-vacuum thermal evaporator, nitrogen gun, glovebox.
2. Procedure:
-
Step 1: Substrate Cleaning (Critical for Performance)
-
Place ITO substrates in a substrate rack.
-
Immerse in a beaker with a 2% Hellmanex solution in deionized water.
-
Sonicate in an ultrasonic bath for 15 minutes.
-
Rinse thoroughly with cascading deionized water.
-
Sonicate in isopropyl alcohol for 15 minutes.
-
Rinse again with deionized water.
-
Dry the substrates using a nitrogen gun.
-
Immediately transfer to a UV-Ozone cleaner for 10-15 minutes to improve the ITO work function and remove organic residues.
-
-
Step 2: Hole Transport Layer (HTL) Deposition
-
Transfer the cleaned substrates into a nitrogen-filled glovebox containing a spin coater.
-
Dispense a small amount (~30 µl) of filtered PEDOT:PSS solution onto the center of the ITO substrate.
-
Spin coat at 5000-6000 rpm for 30 seconds to achieve a film thickness of 30-40 nm.
-
Transfer the coated substrate to a hotplate inside the glovebox and anneal at ~150°C for 15 minutes to remove residual water.
-
-
Step 3: Emissive Layer (EML) Deposition
-
Allow the substrate to cool to room temperature.
-
Dispense the filtered light-emitting polymer solution onto the center of the PEDOT:PSS layer.
-
Spin coat at a pre-determined speed (e.g., 2000 rpm for 30 seconds) to achieve the desired thickness (typically 70-80 nm).
-
Anneal on a hotplate at a temperature suitable for the specific polymer (e.g., 120°C for 10 minutes) to remove the solvent.
-
-
Step 4: Cathode Deposition
-
Transfer the substrates into a high-vacuum thermal evaporator, minimizing exposure to air.
-
Evacuate the chamber to a pressure below 5 x 10⁻⁶ Torr.
-
Deposit the cathode material (e.g., 100 nm of Aluminum) at a controlled rate (e.g., 1-2 Å/s). A shadow mask is used to define the cathode area, completing the pixel circuit.
-
-
Step 5: Encapsulation
-
Immediately transfer the completed device back into the glovebox.
-
Apply a bead of UV-curable epoxy around the active area of the device.
-
Carefully place a clean glass coverslip over the epoxy, ensuring it does not touch the active area.
-
Cure the epoxy using a UV lamp to seal the device and protect it from oxygen and moisture.
-
Protocol 2: Basic OLED Characterization
This protocol outlines the measurement of key performance metrics for a newly fabricated OLED.
1. Equipment:
-
Source Measure Unit (SMU)
-
Photodetector or Spectrometer with an integrating sphere
-
Probe station or custom device holder
2. Procedure: Current-Voltage-Luminance (IVL) Measurement
-
Mount the encapsulated OLED device in the holder, ensuring good electrical contact with the anode and cathode.
-
Connect the SMU to the device terminals. The anode is connected to the positive terminal and the cathode to the negative.
-
Position the photodetector directly in front of the emitting pixel at a fixed distance. For absolute efficiency measurements, an integrating sphere is required.
-
Set up the SMU to perform a voltage sweep. Start from 0 V and increase in small increments (e.g., 0.1 V) up to a maximum voltage (e.g., 10 V).
-
At each voltage step, the SMU measures the current density (J) flowing through the device, while the photodetector simultaneously measures the luminance (L).
-
Record the data triad (Voltage, Current Density, Luminance) for each step.
3. Data Analysis:
-
J-V Curve: Plot current density (J) vs. voltage (V). This will show the turn-on voltage, which is the voltage at which significant current begins to flow and light is emitted.
-
L-V Curve: Plot luminance (L) vs. voltage (V). This shows the brightness of the device as a function of applied voltage.
-
Current Efficiency (η_c): Calculate and plot η_c (in cd/A) vs. current density (J) using the formula: η_c = L / J.
-
External Quantum Efficiency (EQE or η_ext): This measures the ratio of photons emitted to electrons injected. It requires a calibrated integrating sphere and spectrometer to calculate accurately.
-
Lifetime: For stability testing, hold the device at a constant current that produces a specific initial luminance (e.g., 1000 cd/m²) and monitor the luminance over time. The lifetime (e.g., LT50) is the time it takes for the luminance to decay to 50% of its initial value.
References
- 1. benchchem.com [benchchem.com]
- 2. techblick.com [techblick.com]
- 3. eurekalert.org [eurekalert.org]
- 4. researchgate.net [researchgate.net]
- 5. sid.onlinelibrary.wiley.com [sid.onlinelibrary.wiley.com]
- 6. Bibliographies: 'Colour of OLED in CIE coordinates' – Grafiati [grafiati.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
In Silico Molecular Docking of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in silico molecular docking procedures for 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential as anticancer, antimicrobial, and neuroprotective agents. Molecular docking serves as a pivotal computational tool to predict the binding affinities and interaction patterns of these derivatives with various protein targets, thereby guiding the rational design and optimization of novel therapeutic agents.
Overview of this compound Derivatives and Their Targets
The this compound scaffold is a versatile starting point for the development of potent and selective inhibitors for a range of biological targets. In silico studies have been instrumental in exploring the potential of these derivatives against several key proteins implicated in various diseases.
Key Protein Targets:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibition of VEGFR-2 is a validated strategy in anti-cancer therapy.[1][2][3][4][5][6]
-
DNA Gyrase: A type II topoisomerase essential for bacterial DNA replication, making it an attractive target for the development of novel antibacterial agents. Quinolone compounds are well-known inhibitors of this enzyme.[7][8][9][10][11]
-
Monoamine Oxidase B (MAO-B): An enzyme involved in the degradation of neurotransmitters like dopamine. MAO-B inhibitors are used in the treatment of Parkinson's disease and other neurodegenerative disorders.[12][13][14][15][16][17][18]
Quantitative Data Summary
The following tables summarize the reported in silico and in vitro data for this compound and related quinolinone derivatives against their respective targets. This data is essential for structure-activity relationship (SAR) studies and for validating the accuracy of molecular docking predictions.
Table 1: In Silico Docking Scores of Quinolinone Derivatives against VEGFR-2
| Derivative/Compound ID | Docking Score (kcal/mol) | Software Used | PDB ID of Target | Reference |
| Quinolin-4(1H)-one Derivative Q2 | -14.65 | AutoDock Vina | Not Specified | [6] |
| Quinolin-4(1H)-one Series Average | -11.31 to -14.65 | AutoDock Vina | Not Specified | [6] |
| Quinolyl-thienyl chalcone 19 | Not Specified (IC50: 73.41nM) | Not Specified | Not Specified | [5] |
| 1,2,5-Oxadiazole-2-oxide Derivative 12b | Not Specified (IC50: 0.092 µM) | Not Specified | Not Specified | [4] |
Table 2: Inhibitory Activity of Quinolinone Derivatives against DNA Gyrase
| Derivative/Compound ID | IC50 (µg/mL) | Target Organism | Reference |
| Sitafloxacin | 1.38 | Enterococcus faecalis | [11] |
| Gatifloxacin | 5.60 | Enterococcus faecalis | [11] |
| Tosufloxacin | 11.6 | Enterococcus faecalis | [11] |
| Sparfloxacin | 25.7 | Enterococcus faecalis | [11] |
| Ciprofloxacin | 27.8 | Enterococcus faecalis | [11] |
| Levofloxacin | 28.1 | Enterococcus faecalis | [11] |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide f4 | 0.31 µM | Staphylococcus aureus | [19] |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide f14 | 0.28 µM | Staphylococcus aureus | [19] |
Table 3: Inhibitory Activity of 3,4-dihydro-2(1H)-quinolinone Derivatives against MAO-B
| Derivative | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| Indole-based derivative 8a | 0.02 | >3649 | [15] |
| Indole-based derivative 8b | 0.03 | >3278 | [15] |
| Indole-based derivative 7b | 0.33 | >305 | [15] |
| Indole-based derivative 8e | 0.45 | >220 | [15] |
| Thiosemicarbazone derivative 2b | 0.042 | Not Specified | [17] |
| Thiosemicarbazone derivative 2h | 0.056 | Not Specified | [17] |
Experimental Protocols
This section provides detailed protocols for performing molecular docking studies of this compound derivatives against VEGFR-2, DNA gyrase, and MAO-B.
General Workflow for Molecular Docking
The following diagram illustrates a generalized workflow for in silico molecular docking studies.
Protocol 1: Molecular Docking using AutoDock Vina
Target: VEGFR-2
-
Protein Preparation:
-
Obtain the 3D crystal structure of VEGFR-2 from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file using software like UCSF Chimera or PyMOL.
-
Add polar hydrogen atoms and assign Gasteiger charges to the protein structure using AutoDockTools (ADT).
-
Save the prepared protein in the PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structures of the this compound derivatives using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the prepared ligands in the PDBQT format using ADT, defining the rotatable bonds.
-
-
Grid Generation:
-
Define a grid box that encompasses the active site of VEGFR-2. The center and dimensions of the grid box should be determined based on the location of the co-crystallized ligand or by using blind docking followed by focused docking. A typical grid box size might be 60 x 60 x 60 Å with a spacing of 1.0 Å.
-
-
Docking Simulation:
-
Perform the docking using AutoDock Vina. The command-line execution would look like this:
-
The config.txt file should specify the coordinates of the grid box center and its dimensions.
-
The exhaustiveness parameter can be increased for a more thorough search (e.g., --exhaustiveness=16).
-
-
Analysis of Results:
-
Analyze the output PDBQT file to visualize the docked poses and their corresponding binding affinities (in kcal/mol).
-
Use software like PyMOL or Discovery Studio Visualizer to analyze the interactions between the ligand and the protein, identifying key hydrogen bonds and hydrophobic interactions. A study has shown that allowing for selective side-chain flexibility of residues like Glu885 in VEGFR-2 can improve the accuracy of AutoDock Vina docking scores.[20]
-
Protocol 2: Molecular Docking using Schrödinger Glide
Target: DNA Gyrase
-
Protein Preparation:
-
Import the crystal structure of DNA gyrase (e.g., from E. coli or S. aureus) into the Maestro interface.
-
Use the "Protein Preparation Wizard" in Schrödinger to assign bond orders, add hydrogens, create disulfide bonds, fill in missing side chains and loops, and perform a restrained energy minimization using the OPLS force field.
-
-
Ligand Preparation:
-
Prepare the 3D structures of the this compound derivatives using "LigPrep". This tool generates various tautomers, stereoisomers, and ionization states at a specified pH (e.g., 7.0 ± 2.0).
-
-
Receptor Grid Generation:
-
Generate a receptor grid around the ATP-binding site of the GyrB subunit or the quinolone-binding pocket at the interface of the GyrA subunits. The co-crystallized ligand or known binding site residues can be used to define the center of the grid box.
-
-
Docking Simulation:
-
Use the "Ligand Docking" panel in Maestro to dock the prepared ligands into the receptor grid using the Glide module.
-
Select the desired precision mode: Standard Precision (SP) for general docking or Extra Precision (XP) for more rigorous and accurate docking.[21][22][23][24]
-
The docking results will be presented in a project table, including the GlideScore, which is an empirical scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Visualize the docked poses and interactions using the "Pose Viewer" in Maestro.
-
Analyze the GlideScore and the interactions with key amino acid residues in the active site to understand the binding mode and rationalize the observed activity.
-
Signaling Pathways and Mechanism of Action
Understanding the signaling pathways affected by the inhibition of these target proteins is crucial for elucidating the mechanism of action of the this compound derivatives.
VEGFR-2 Signaling Pathway Inhibition
Inhibition of VEGFR-2 by quinolinone derivatives blocks the downstream signaling cascades that promote angiogenesis.[1][2]
References
- 1. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies | MDPI [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and molecular docking of quinolyl-thienyl chalcones as anti-angiogenic agents targeting VEGFR-2 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress [mdpi.com]
- 16. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selective flexibility of side-chain residues improves VEGFR-2 docking score using AutoDock Vina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. schrodinger.com [schrodinger.com]
- 22. schrodinger.com [schrodinger.com]
- 23. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 24. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
The Versatile Building Block: 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is a heterocyclic compound that has emerged as a valuable and versatile building block in the field of organic and medicinal chemistry. Its rigid, bicyclic scaffold and the presence of a modifiable hydroxyl group make it an ideal starting material for the synthesis of a diverse array of biologically active molecules. This document provides a comprehensive overview of its applications, detailed experimental protocols for its synthesis and derivatization, and a summary of the pharmacological significance of the resulting compounds.
Key Applications
The primary application of this compound lies in its role as a key intermediate in the synthesis of pharmaceuticals. Most notably, it is a crucial precursor to Cilostazol , a phosphodiesterase III inhibitor used to treat intermittent claudication.[1][2][3][4] Beyond this, its derivatives have shown significant promise in various therapeutic areas:
-
Antipsychotics: The structurally related 7-hydroxy isomer is a key component in the synthesis of Aripiprazole (OPC-14597), a widely used atypical antipsychotic that acts as a dopamine D2 and serotonin 5-HT1A partial agonist and a 5-HT2A antagonist.[5][6][7][8][9][10]
-
Anticonvulsants: Novel quinolinone derivatives have been synthesized and have demonstrated potent anticonvulsant activity in preclinical models.[1][11][12][13]
-
Monoamine Oxidase-B (MAO-B) Inhibitors: Derivatives of this compound have been identified as highly potent and selective MAO-B inhibitors, suggesting their potential in the treatment of neurodegenerative diseases like Parkinson's disease.[3][14][15][16][17]
-
Anti-inflammatory and Antibacterial Agents: The quinolinone scaffold has been utilized to develop compounds with significant anti-inflammatory and broad-spectrum antibacterial properties.[18]
-
Anticancer Agents: Certain derivatives have been designed as Histone Deacetylase (HDAC) inhibitors, exhibiting antiproliferative effects against various cancer cell lines.[18]
Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| p-Anisidine | 1. 3-Chloropropionyl chloride, Toluene, 50°C, 3h; 2. Palladium chloride, Tetrahydrofuran, 100-110°C, 5 kg pressure, 3h | This compound | 85% (overall) | [19] |
| 3-Chloropropionyl chloride and Aniline | Cyclization, nitration, reduction, diazotization, hydrolysis | This compound | 67.7% (overall) | [12][20] |
Table 2: Synthesis of Cilostazol
| Starting Material | Reagents and Conditions | Product | Yield | Purity | Reference |
| This compound | 1-Cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole, K2CO3, NaOH, Na2SO3, 66.7% Ethanol, reflux, 8h | Cilostazol | 92.5% | 99.8% | [1][2] |
Table 3: Biological Activity of this compound Derivatives
| Derivative Class | Target | Key Findings | Example IC50/ED50 | Reference |
| Cilostazol | Phosphodiesterase III (PDE3) | Inhibition of platelet aggregation and vasodilation | - | [6][18][21][22] |
| Anticonvulsants | Not specified | Protection against maximal electroshock (MES)-induced seizures | ED50 = 17.3 mg/kg (MES test for a triazolo[4,3-a]quinoline derivative) | [12][20] |
| MAO-B Inhibitors | Monoamine Oxidase-B | Potent and selective inhibition of MAO-B | IC50 = 2.9 nM for 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | [14] |
Experimental Protocols
Protocol 1: Synthesis of this compound from p-Anisidine
Step 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropanamide
-
To a stirred solution of p-anisidine (1.0 eq) in a suitable organic solvent (e.g., toluene), add sodium carbonate (1.2 eq).
-
Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in the same solvent, maintaining the temperature at 50°C.
-
After the addition is complete, continue stirring at 50°C for 3 hours.
-
Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Separate the organic phase, concentrate it under reduced pressure, and cool to induce crystallization.
-
Filter the solid, wash with a small amount of cold solvent, and dry to obtain N-(4-methoxyphenyl)-3-chloropropanamide.
Step 2: Cyclization to this compound
-
In a pressure reactor, dissolve N-(4-methoxyphenyl)-3-chloropropanamide (1.0 eq) in tetrahydrofuran.
-
Add palladium chloride (catalytic amount).
-
Pressurize the reactor to 5 kg with an inert gas and heat to 100-110°C for 3 hours.
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to afford pure this compound.[19]
Protocol 2: Synthesis of Cilostazol
-
In a suitable reaction vessel, combine this compound (1.0 eq), 1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole (1.1 eq), potassium carbonate (2.5 eq), sodium hydroxide (0.8 eq), and sodium sulfite (0.06 eq).
-
Add 66.7% aqueous ethanol as the solvent.
-
Heat the mixture to reflux and maintain for 8 hours.
-
After completion of the reaction (monitored by TLC), add water and stir at reflux for 40 minutes.
-
Allow the mixture to cool and separate the organic phase.
-
Cool the organic phase to 5°C to induce crystallization.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under reduced pressure to obtain Cilostazol.[1][2]
Visualizations
Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound and its subsequent derivatization into pharmacologically active compounds.
Caption: Signaling pathway of Cilostazol as a phosphodiesterase III (PDE3) inhibitor.
Caption: Simplified signaling pathway of Aripiprazole, a dopamine-serotonin system stabilizer.
References
- 1. mdpi.com [mdpi.com]
- 2. Cilostazol synthesis - chemicalbook [chemicalbook.com]
- 3. New pyrazoline bearing 4(3H)-quinazolinone inhibitors of monoamine oxidase: synthesis, biological evaluation, and structural determinants of MAO-A and MAO-B selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Inhibition of Phosphodiesterase 3A by Cilostazol Dampens Proinflammatory Platelet Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aripiprazole - Wikipedia [en.wikipedia.org]
- 9. psychscenehub.com [psychscenehub.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 12. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Cilostazol Induces PGI2 Production via Activation of the Downstream Epac-1/Rap1 Signaling Cascade to Increase Intracellular Calcium by PLCε and to Activate p44/42 MAPK in Human Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The effect of cilostazol, a phosphodiesterase 3 (PDE3) inhibitor, on human hair growth with the dual promoting mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield and purity of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, a key intermediate in the manufacturing of various pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Several synthetic routes are available, with the most common involving the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide (MCPA).[1][2][3] An alternative approach involves the reaction of p-alkoxyaniline with 3-chloropropionyl chloride, followed by a palladium-catalyzed cyclization and dealkylation.[4] Another reported method starts from 3-chloropropionyl chloride and proceeds through cyclization, nitration, reduction, diazotization, and hydrolysis to yield the final product.[5]
Q2: What is a typical yield for the synthesis of this compound?
A2: The reported yields vary significantly depending on the synthetic route and reaction conditions. A newer method reports a total yield of 67.7%.[5] Processes involving the intramolecular Friedel-Crafts reaction of N-(4-methoxyphenyl)-3-chloropropionamide (MCPA) have been reported to achieve yields as high as 90%.[1] A palladium-catalyzed method has been shown to produce the target compound with a total yield of 85%.[4][6]
Q3: What are the critical parameters to control for a successful synthesis?
A3: Key parameters to control include reaction temperature, choice of solvent and catalyst, and reaction time.[7] For instance, in the Friedel-Crafts approach, the temperature is crucial and is often elevated, ranging from 105°C to 220°C.[1][2] The choice of Lewis acid (e.g., AlCl₃) and its molar equivalent is also critical.[1][2] For palladium-catalyzed reactions, pressure and reaction time are important factors to optimize.[4]
Troubleshooting Guide
Low Yield
| Potential Cause | Troubleshooting Suggestion | Supporting Evidence/Citation |
| Inefficient Cyclization | Optimize Reaction Temperature: For Friedel-Crafts reactions, ensure the temperature is high enough to drive the cyclization. Temperatures between 150°C and 220°C have been reported to be effective.[1][2] | A yield of 90% was achieved at 150°C.[1] |
| Select an Appropriate Solvent: High-boiling, inert solvents like decahydronaphthalene or N,N-dimethylacetamide (DMA) can improve yields in Friedel-Crafts reactions.[1] | A 76.9% yield is reported in a mixture of paraffin and DMA.[2] | |
| Use an Effective Catalyst System: For Friedel-Crafts, ensure the use of a suitable Lewis acid like AlCl₃ in sufficient quantity (e.g., 3 to 5 molar equivalents).[1][2] For palladium-catalyzed routes, ensure the catalyst is active. | The use of 3 to 5 equivalents of a Lewis acid is recommended.[1] | |
| Incomplete Reaction | Increase Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it goes to completion.[7] | A reaction time of 8 hours at 150°C has been reported for a high-yield synthesis.[1] |
| Starting Material Degradation | Run Under an Inert Atmosphere: If starting materials or intermediates are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[7] | General best practice for sensitive reactions.[7] |
Low Purity
| Potential Cause | Troubleshooting Suggestion | Supporting Evidence/Citation |
| Side Reactions | Control Reaction Temperature: High temperatures can sometimes lead to the formation of byproducts. Careful control and optimization of the temperature are crucial.[7] | High temperatures can lead to product decomposition or side products.[7] |
| Purify Starting Materials: Ensure that the starting materials, such as p-anisidine and 3-chloropropionyl chloride, are of high purity to avoid carrying impurities through the synthesis. | Purity of reagents is critical for successful synthesis.[7] | |
| Inefficient Purification | Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is an effective method for purifying the crude product.[4][6] | Recrystallization from ethanol yielded a white-like solid.[4] |
| Use of Activated Carbon: Decolorizing with activated carbon during recrystallization can help remove colored impurities.[4][6] | Activated carbon was used for decoloring during recrystallization.[4] | |
| Chromatography: For challenging separations, column chromatography can be employed to isolate the desired product from impurities.[8] | HPLC methods are available for the analysis and purification of this compound.[8] |
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Alkylation
This protocol is based on a high-yield synthesis of this compound.[1]
Materials:
-
N-(4-methoxyphenyl)-3-chloropropionamide (MCPA)
-
Aluminum chloride (AlCl₃)
-
Decahydronaphthalene
-
Cracked ice
-
Hydrochloric acid
-
Methanol
Procedure:
-
In a reaction vessel, combine N-(4-methoxyphenyl)-3-chloropropionamide (MCPA) and decahydronaphthalene.
-
Add 3 to 5 molar equivalents of aluminum chloride (AlCl₃) to the mixture.
-
Heat the reaction mixture to 150°C and maintain this temperature for 8 hours with stirring.
-
After the reaction is complete, cool the mixture and pour it into a slurry of cracked ice and hydrochloric acid to decompose the aluminum salts.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water.
-
Recrystallize the crude product from methanol to obtain pure this compound.
Protocol 2: Palladium-Catalyzed Cyclization
This protocol is based on a synthesis method utilizing a palladium catalyst.[4][6]
Materials:
-
N-(4-alkoxyphenyl)-3-chloropropionamide
-
Palladium chloride (PdCl₂)
-
Organic solvent (e.g., Tetrahydrofuran)
-
Ethanol
-
Activated carbon
Procedure:
-
Dissolve N-(4-alkoxyphenyl)-3-chloropropionamide in an organic solvent such as tetrahydrofuran in a pressure reactor.
-
Add palladium chloride as a catalyst.
-
Pressurize the reactor (e.g., 3-5 kg) and heat to 100-110°C for 3-4 hours.
-
After the reaction, cool the mixture to room temperature and filter to remove the catalyst.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Recrystallize the crude product from ethanol. Add activated carbon for decolorization.
-
Filter the hot solution to remove the activated carbon and allow the filtrate to cool to obtain the purified this compound.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Troubleshooting logic for addressing low product purity.
References
- 1. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 2. US20040034228A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 3. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone: Key Intermediate and Efficient Synthetic Strategies_Chemicalbook [chemicalbook.com]
- 4. CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Scalability Challenges in 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming common challenges encountered during the scalable production of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: Two primary routes are commonly employed for the synthesis of this compound. The first involves the intramolecular Friedel-Crafts cyclization of an N-substituted phenyl propionamide, such as N-(4-methoxyphenyl)-3-chloropropionamide.[1] The second is a multi-step process starting from aniline and 3-chloropropionyl chloride, proceeding through cyclization, nitration, reduction, diazotization, and hydrolysis.[2]
Q2: We are observing a significant drop in yield when scaling up our synthesis. What are the likely causes?
A2: A decrease in yield upon scale-up is a frequent challenge. Key factors include mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[3] Inadequate heat removal can also cause thermal runaway, degrading both reactants and products.
Q3: How can we improve heat transfer in a large-scale reactor?
A3: To enhance heat transfer, ensure your reactor is equipped with a jacketed cooling system and that the heat transfer fluid is circulating at an adequate rate. For highly exothermic reactions, consider using a reactor with a higher surface-area-to-volume ratio. Controlled, slower addition of reagents can also help manage the reaction exotherm.
Q4: What are common impurities encountered during the synthesis and how can they be minimized?
A4: In the Friedel-Crafts route, a common impurity is 8-chloro-6-hydroxy-3,4-dihydro-2(1H)-quinolinone (HPCA), the formation of which can be influenced by the amount of Lewis acid catalyst used.[1] Other byproducts can arise from polysubstitution, especially with highly activated aromatic rings, or from side reactions with solvents.[4] Optimizing reaction conditions, such as temperature and catalyst loading, and ensuring the purity of starting materials can minimize the formation of these impurities.
Q5: Our product is difficult to crystallize at a larger scale. What could be the issue?
A5: Crystallization is often affected by the presence of impurities, which can inhibit crystal growth or lead to the formation of oils. The choice of solvent is also critical. A solvent suitable for small-scale crystallization may not be optimal for a large-scale process due to differences in solubility curves and cooling profiles.
Troubleshooting Guides
Low Reaction Yield
A low yield is a common issue when scaling up the production of this compound. This guide provides a systematic approach to diagnosing and resolving the problem.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | For Friedel-Crafts reactions using a Lewis acid like AlCl₃, ensure it is anhydrous and from a freshly opened container, as it is highly sensitive to moisture.[4] For palladium-catalyzed reactions, verify the catalyst's activity and ensure proper handling to prevent deactivation. |
| Poor Reagent Quality | Impurities in starting materials (e.g., p-anisidine, 3-chloropropionyl chloride) can lead to side reactions and lower yields. Verify the purity of all reagents and consider purification if necessary.[5] |
| Suboptimal Reaction Temperature | Incorrect temperature can either slow down the reaction or promote the formation of byproducts. Monitor the internal reaction temperature closely. For exothermic reactions, controlled cooling is crucial. Gradually increase the temperature if the reaction is sluggish, while monitoring for byproduct formation.[4] |
| Inefficient Mixing | In large reactors, inadequate agitation can lead to poor mass and heat transfer. Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller to ensure homogeneity.[3] |
| Product Loss During Workup | Significant product can be lost during aqueous workup due to emulsion formation or solubility in the aqueous layer. To break emulsions, try adding brine or centrifuging the mixture. Adjust the pH to ensure the product is in its least soluble form.[6] |
Impurity Formation
The formation of unexpected byproducts is a common challenge during scale-up.
| Observed Issue | Potential Cause & Solution |
| Formation of Isomeric Byproducts | In Friedel-Crafts reactions, acylation can occur at different positions on the aromatic ring. The choice of solvent and reaction temperature can influence regioselectivity. Experiment with less polar solvents or lower temperatures to favor the kinetic product.[4] |
| Polysubstitution | If the aromatic ring of your starting material is highly activated, multiple acylations can occur. Use a 1:1 molar ratio of the aromatic substrate to the acylating agent and consider lowering the reaction temperature.[4] |
| Byproducts from Nitro Reduction Step | In the multi-step synthesis route, the reduction of the nitro group can sometimes be incomplete or lead to side products like azo compounds. Ensure the catalyst is active and that the reaction goes to completion by monitoring with TLC or LC-MS.[7] |
Experimental Protocols
Synthesis via Intramolecular Friedel-Crafts Cyclization
This protocol is adapted from patented methods for the synthesis of this compound.[1]
Step 1: Preparation of N-(4-methoxyphenyl)-3-chloropropionamide
-
In a suitable reactor, add p-Anisidine and sodium bicarbonate to toluene.
-
Slowly add a solution of 3-chloropropionyl chloride in toluene dropwise to the mixture. The temperature of the reaction mixture may rise to 50°C.
-
After the addition is complete, heat the mixture to 60°C for approximately one hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature, and wash with dilute hydrochloric acid.
-
Filter the mixture and wash the collected solid with water and then toluene.
-
Dry the resulting product, N-(4-methoxyphenyl)-3-chloropropionamide, in a vacuum oven.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
To a reactor, add N-(4-methoxyphenyl)-3-chloropropionamide and a high-boiling amide or amine solvent (e.g., DMSO).
-
Add 3 to 5 molar equivalents of a Lewis acid catalyst (e.g., anhydrous AlCl₃).
-
Heat the reaction mixture to a temperature between 150°C and 220°C. The reaction is typically complete within 30 minutes to 2 hours.
-
Cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid to quench the reaction and dissolve the aluminum salts.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and then recrystallize from a suitable solvent like methanol to obtain pure this compound.
Synthesis via Multi-step Pathway from Aniline
This protocol outlines the key steps for an alternative synthesis route.[2]
Step 1: Synthesis of 3-chloro-N-phenylpropanamide
-
Dissolve aniline in a suitable solvent such as acetone.
-
Cool the solution to 0-5°C.
-
Slowly add 3-chloropropionyl chloride and stir the reaction mixture.
Step 2: Cyclization to 3,4-dihydroquinolin-2(1H)-one
-
This step typically involves a Friedel-Crafts type reaction, often using a Lewis acid catalyst like AlCl₃.
Step 3: Nitration of 3,4-dihydroquinolin-2(1H)-one
-
The quinolinone is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 6-position.
Step 4: Reduction of 6-nitro-3,4-dihydro-2(1H)-quinolinone
-
The nitro group is reduced to an amino group, typically via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or by using a reducing metal in acidic conditions (e.g., Fe/HCl).[7][8]
Step 5: Diazotization and Hydrolysis
-
The resulting 6-amino-3,4-dihydro-2(1H)-quinolinone is converted to a diazonium salt using a reagent like sodium nitrite in an acidic solution.
-
The diazonium salt is then hydrolyzed by heating in an aqueous solution to yield the final product, this compound.
Quantitative Data
Table 1: Effect of Catalyst Loading on Yield in Friedel-Crafts Cyclization
| Catalyst Equivalents (AlCl₃) | Reported Yield of 6-HQ | Notes | Reference |
| 2 | Reduced Yield | Reduced formation of HPCA byproduct. | [1] |
| 3 | Good Yield | - | [1] |
| 4 | High Yield | Optimal for fast reaction rate. | [1] |
| 5 | High Yield | - | [1] |
Table 2: Comparison of Yields for Different Synthesis Steps in the Multi-step Pathway
| Reaction Step | Reported Yield | Reference |
| Cyclization, Nitration, Reduction, Diazotization, Hydrolysis (Overall) | 67.7% | [2] |
| Individual Step Yields | 86.5% - 99.6% | [2] |
Visualizations
Caption: A typical experimental workflow for organic synthesis.
Caption: A logical workflow for troubleshooting low product yields.
References
- 1. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. sdlookchem.com [sdlookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Side Reactions in Derivative Synthesis
Welcome to the technical support center for chemists and researchers. This resource is designed to provide direct, actionable guidance for troubleshooting common side reactions encountered during the synthesis of various chemical derivatives. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions, improve yields, and minimize the formation of unwanted byproducts.
Acylation Reactions: Troubleshooting Guide
Acylation is a fundamental transformation in organic synthesis, but it is not without its challenges. Here are some common issues and their solutions.
FAQs & Troubleshooting
Q1: My acylation reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
A1: Low yields in acylation reactions can often be attributed to several factors:
-
Poor Nucleophilicity of the Substrate: If your substrate is a poor nucleophile (e.g., an electron-deficient amine or alcohol), the reaction rate will be slow.
-
Solution: For amine acylation, the addition of a non-nucleophilic base like pyridine or triethylamine can increase the nucleophilicity of the substrate. The use of a catalyst such as 4-dimethylaminopyridine (DMAP) can also significantly accelerate the reaction.[1]
-
-
Hydrolysis of the Acylating Agent: Acylating agents like acyl chlorides and anhydrides are sensitive to moisture.
-
Solution: Ensure all glassware is oven-dried or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent hydrolysis of the acylating agent.[1]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at elevated temperatures.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature. A gradual increase in temperature may be necessary for less reactive substrates.[1]
-
Q2: I am observing the formation of a significant amount of a di-acylated byproduct. How can I favor mono-acylation?
A2: The formation of di-acylated products is a common side reaction when the substrate has multiple reactive sites or the mono-acylated product is still sufficiently nucleophilic.
-
Solution: Carefully control the stoichiometry of your reagents. Use a slight excess (1.05-1.2 equivalents) of the acylating agent. Slow, dropwise addition of the acylating agent to the reaction mixture can also help to maintain a low concentration of the acylating agent, thus favoring mono-acylation.[1]
Q3: My Friedel-Crafts acylation of furan is producing a dark, insoluble tar. What is causing this and how can I prevent it?
A3: Furan is highly susceptible to polymerization under the strongly acidic conditions of a classic Friedel-Crafts reaction, leading to the formation of a tar-like substance.[2]
-
Solution:
-
Use a Milder Lewis Acid: Switch from strong Lewis acids like AlCl₃ to milder ones such as BF₃·OEt₂, ZnCl₂, or SnCl₄.[2]
-
Lower the Reaction Temperature: Performing the reaction at 0 °C or even -78 °C can significantly reduce the rate of polymerization.[2]
-
Controlled Addition: Add the Lewis acid slowly to the mixture of furan and the acylating agent to avoid localized high concentrations of the acid.[2]
-
Quantitative Data: Effect of Catalyst on Friedel-Crafts Acylation of Furan
The choice of catalyst can have a dramatic impact on the yield of the desired 2-acetylfuran and the extent of side reactions.
| Catalyst | Stoichiometry | Temperature (°C) | Yield of 2-acetylfuran (%) | Reference |
| AlCl₃ | Stoichiometric | 25 | <10 (major polymerization) | [2] |
| BF₃·OEt₂ | Catalytic | 0 | 75 | [2] |
| ZnCl₂ | Catalytic | 25 | 60 | [2] |
| SnCl₄ | Catalytic | 0 | 80 | [2] |
Experimental Protocol: Minimizing Polymerization in Friedel-Crafts Acylation of Furan
This protocol outlines a general procedure for the acylation of furan with acetic anhydride using a mild Lewis acid catalyst to minimize polymerization.
Materials:
-
Furan (1.0 eq.)
-
Acetic anhydride (1.1 eq.)
-
Tin(IV) chloride (SnCl₄) (0.2 eq.)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add furan and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride to the solution.
-
Slowly add SnCl₄ dropwise to the stirred solution over 15 minutes.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Troubleshooting Workflow for Acylation Reactions
References
Technical Support Center: Optimization of Intramolecular Friedel-Crafts Alkylation
Welcome to the Technical Support Center for the optimization of intramolecular Friedel-Crafts alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low or no yield in an intramolecular Friedel-Crafts alkylation reaction?
A1: Low or no yield in intramolecular Friedel-Crafts alkylation can stem from several factors:
-
Deactivated Aromatic Ring: The aromatic ring must be sufficiently nucleophilic to undergo electrophilic substitution. The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring can deactivate it, hindering or preventing the reaction.
-
Inactive Catalyst: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture. Contamination with water will deactivate the catalyst, leading to reaction failure. It is crucial to use anhydrous solvents and reagents and to handle the catalyst under an inert atmosphere.
-
Inappropriate Leaving Group: The efficiency of the reaction is dependent on the nature of the leaving group on the alkylating chain. Halides (Cl, Br, I) and sulfonates (e.g., tosylates) are commonly used. Alcohols can also be used, but require a strong Brønsted or Lewis acid to protonate the hydroxyl group and facilitate its departure as water.
-
Unfavorable Ring Size: The formation of five- and six-membered rings is generally favored in intramolecular Friedel-Crafts alkylation. While seven-membered rings can be formed, the yields are often lower. The formation of smaller or larger rings is entropically and sterically disfavored.[1]
Q2: How can I minimize the formation of rearrangement byproducts?
A2: Carbocation rearrangements are a common side reaction in Friedel-Crafts alkylation, leading to the formation of undesired isomers. Here are some strategies to minimize them:
-
Choice of Substrate: Use a substrate that will form a more stable carbocation that is less prone to rearrangement. For instance, starting with a precursor that generates a secondary or tertiary carbocation directly is preferable to one that forms a primary carbocation which can then rearrange.
-
Reaction Conditions: Lowering the reaction temperature can sometimes favor the desired kinetic product over the rearranged thermodynamic product.
-
Alternative Reactions: For the synthesis of linear alkylated aromatic rings, a reliable alternative is to perform an intramolecular Friedel-Crafts acylation followed by a reduction of the resulting ketone (e.g., Clemmensen or Wolff-Kishner reduction). The acylium ion intermediate in the acylation reaction is resonance-stabilized and does not undergo rearrangement.[2][3]
Q3: What is the influence of the solvent on the reaction outcome?
A3: The choice of solvent can significantly impact the yield and selectivity of the reaction.
-
Polarity: Non-polar solvents like dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are commonly used. In some cases, more polar solvents like nitrobenzene can be employed, but they can also complex with the Lewis acid catalyst, potentially affecting its activity.
-
Regioselectivity: The solvent can influence the regioselectivity of the cyclization. For example, in the acylation of naphthalene, non-polar solvents tend to favor the formation of the 1-acyl product (kinetic control), while polar solvents can lead to the more stable 2-acyl product (thermodynamic control).
Q4: Which Lewis acid should I choose for my reaction?
A4: The choice of Lewis acid is critical and depends on the reactivity of the aromatic substrate and the alkylating moiety.
-
Strong Lewis Acids: Aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are strong Lewis acids that are effective for many substrates.[4]
-
Milder Lewis Acids: For more reactive or sensitive substrates, milder Lewis acids such as indium(III) salts, zinc(II) salts, or boron trifluoride (BF₃) may be more suitable to avoid side reactions.[5][6]
-
Brønsted Acids: Strong Brønsted acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) can also be used, particularly when the precursor is an alcohol.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during intramolecular Friedel-Crafts alkylation experiments.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the Lewis acid catalyst is fresh and has been properly stored to prevent moisture contamination. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Deactivated Aromatic Ring | If the aromatic ring contains strongly electron-withdrawing groups, consider using a more potent Lewis acid or higher reaction temperatures. If possible, modify the synthetic route to perform the cyclization before introducing deactivating groups. |
| Poor Leaving Group | If using an alcohol as a precursor, ensure a sufficiently strong acid is used to promote the formation of the carbocation. Alternatively, convert the alcohol to a better leaving group, such as a tosylate or a halide. |
| Unfavorable Ring Size | Re-evaluate the starting material to ensure the formation of a 5- or 6-membered ring is possible. For other ring sizes, explore alternative synthetic strategies. |
Issue 2: Formation of Multiple Products (Isomers)
| Potential Cause | Troubleshooting Steps |
| Carbocation Rearrangement | Lower the reaction temperature to favor the kinetic product. Consider using a milder Lewis acid. If the problem persists, switch to an intramolecular Friedel-Crafts acylation followed by reduction. |
| Lack of Regioselectivity | If the aromatic ring has multiple possible sites for cyclization, the product mixture is common. The regioselectivity can sometimes be influenced by the choice of Lewis acid and solvent. Steric hindrance on the aromatic ring can also direct the cyclization to a specific position. |
Data Presentation
Table 1: Comparison of Lewis Acids in the Intramolecular Friedel-Crafts Cyclization of an Allylic Bromide [5]
| Entry | Lewis Acid (mol %) | Time (h) | Yield (%) |
| 1 | InCl₃ (10) | 16 | 95 |
| 2 | In(OTf)₃ (10) | 16 | 92 |
| 3 | InBr₃ (10) | 16 | 96 |
| 4 | ZnCl₂ (10) | 48 | No Reaction |
| 5 | FeCl₃ (10) | 48 | No Reaction |
| 6 | SnCl₄ (10) | 48 | No Reaction |
Table 2: Effect of Solvent and Temperature on the Synthesis of 1-Indanone Derivatives via Intramolecular Friedel-Crafts Acylation [7]
| Entry | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Yield (%) |
| 1 | PEG | 120 | 30 | 10 | 0 |
| 2 | n-Butanol | 120 | 30 | 5 | 0 |
| 3 | Ethyl lactate | 120 | 30 | 15 | 0 |
| 4 | Water | 120 | 30 | 0 | 0 |
| 5 | Toluene | 120 | 30 | 25 | 10 |
| 6 | Chlorobenzene | 120 | 30 | 40 | 25 |
| 7 | Triflic Acid | 80 | 15 | 100 | 95 |
Experimental Protocols
Protocol 1: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation of 3-Phenylpropionic Acid [7][8]
-
Preparation of 3-Phenylpropionyl Chloride (Optional but recommended for higher yield):
-
In a round-bottom flask, dissolve 3-phenylpropionic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-phenylpropionyl chloride.
-
-
Intramolecular Friedel-Crafts Acylation:
-
Dissolve the crude 3-phenylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-indanone.
-
Protocol 2: Synthesis of a Tetralin Derivative via Intramolecular Friedel-Crafts Alkylation of a Benzylic Alcohol [9]
-
Reaction Setup:
-
To a solution of the benzylic carbinol (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a catalytic amount of Ca(NTf₂)₂/Bu₄NPF₆.
-
-
Reaction Execution:
-
Stir the reaction mixture at the appropriate temperature (this may need to be optimized, starting from room temperature).
-
Monitor the progress of the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: General experimental workflow for intramolecular Friedel-Crafts alkylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. mt.com [mt.com]
- 5. Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Diastereoselective synthesis of indanes and tetralins via intramolecular Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for the effective purification of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions.
Recrystallization Issues
Question: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a low melting point of the compound or the presence of impurities that depress the melting point. Here are several troubleshooting steps:
-
Increase the Solvent Volume: Add more of the hot recrystallization solvent to ensure the compound remains dissolved at a slightly lower temperature.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before transferring it to an ice bath. This provides more time for crystal nucleation and growth.
-
Solvent System Modification: If using a single solvent, consider a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until turbidity persists.
-
Seed Crystals: Introduce a seed crystal (a small, pure crystal of the desired compound) to the cooled solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod to create a rough surface that can promote nucleation.
Question: I am getting a very low yield after recrystallization. What are the possible reasons and how can I improve it?
Answer:
Low recovery is a common issue in recrystallization. The primary causes and their solutions are:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. To remedy this, evaporate some of the solvent and attempt to recrystallize again.
-
Premature Crystallization: If the compound crystallizes too early, especially during hot filtration, it can be lost. Ensure your filtration apparatus is pre-heated, and use a slight excess of hot solvent.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a variety of solvents to find the optimal one. For this compound, ethanol, methanol, and isopropanol have been reported as effective recrystallization solvents.[1]
-
Cooling Temperature: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Question: My recrystallized product is still colored. How can I remove the colored impurities?
Answer:
Colored impurities can often be removed by treating the solution with activated carbon.
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Add a small amount of activated carbon (typically 1-5% by weight of the solute).
-
Simmer the solution for a few minutes.
-
Perform a hot filtration to remove the activated carbon.
-
Allow the filtrate to cool and crystallize.
It is important to use the minimum amount of activated carbon necessary, as excessive use can lead to the loss of the desired product.
Column Chromatography Issues
Question: My compound is not separating well on the silica gel column. What can I do to improve the separation?
Answer:
Poor separation in column chromatography can be addressed by modifying several parameters:
-
Mobile Phase Polarity: The polarity of the eluent is crucial. If the compound is eluting too quickly, decrease the polarity of the mobile phase. If it is sticking to the column, gradually increase the polarity. A common mobile phase for compounds of this nature is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.
-
Stationary Phase: If separation on silica gel is challenging due to the polar nature of this compound, consider using a different stationary phase such as alumina or reverse-phase silica (C18).
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column in a narrow band.
Question: The compound is streaking or tailing on the column. How can I get sharper peaks?
Answer:
Peak tailing is often caused by strong interactions between the analyte and the stationary phase.
-
Mobile Phase Additives: For polar compounds, adding a small amount of a modifier to the mobile phase can improve peak shape. For example, a small percentage of acetic acid or triethylamine can help to saturate active sites on the silica gel.
-
Lower Sample Load: Overloading the column can lead to tailing. Reduce the amount of crude material applied to the column.
FAQs
Q1: What is the most common and effective method for purifying this compound?
A1: Recrystallization is the most frequently reported and effective method for purifying this compound on a laboratory scale.[1][2][3] Ethanol is a commonly used solvent, often in conjunction with activated carbon for decolorization, and can yield a product with high purity.[2][3]
Q2: What are the expected yield and purity after a single recrystallization?
A2: A single recrystallization from ethanol can result in a yield of up to 95% with a purity of over 98%.[2][4] However, the actual yield and purity will depend on the initial purity of the crude product.
Q3: Can I use column chromatography for purification? What conditions are recommended?
A3: Yes, column chromatography is a suitable method, especially for removing impurities with different polarities. A typical stationary phase is silica gel. The mobile phase can be a gradient of hexane and ethyl acetate, or dichloromethane and methanol, starting with a lower polarity and gradually increasing it.
Q4: Is HPLC a viable method for purifying this compound?
A4: Yes, High-Performance Liquid Chromatography (HPLC), particularly preparative reverse-phase HPLC, can be used for high-purity isolation. A common mobile phase for analytical HPLC consists of acetonitrile and water with an acidic modifier like formic or phosphoric acid.[5] This method can be scaled up for preparative purification.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Typical Yield | Achievable Purity | Advantages | Disadvantages |
| Recrystallization (Ethanol) | 85-95%[2][3] | >98%[4] | Simple, cost-effective, scalable. | May not remove impurities with similar solubility. |
| Column Chromatography (Silica Gel) | Variable | >99% | Good for separating complex mixtures. | More time-consuming and requires more solvent than recrystallization. |
| Preparative HPLC (Reverse Phase) | Lower than recrystallization | >99.5% | High resolution and purity. | Expensive, not suitable for large quantities. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography on Silica Gel
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone - Google Patents [patents.google.com]
- 2. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - chemicalbook [chemicalbook.com]
- 3. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone | 54197-66-9 [chemicalbook.com]
- 4. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone - Google Patents [patents.google.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Addressing stability issues of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone in different solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone in various solutions. The information is designed to assist researchers in designing and executing robust experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to oxidizing agents, and light. Temperature can also accelerate degradation. It is crucial to control these factors during storage and experimentation to ensure the integrity of the compound.
Q2: How should I prepare stock solutions of this compound to ensure maximum stability?
A2: For optimal stability, it is recommended to prepare stock solutions in a non-aqueous, aprotic solvent such as anhydrous DMSO or ethanol. These solutions should be stored at low temperatures (e.g., -20°C) and protected from light. For aqueous-based assays, fresh dilutions should be prepared from the stock solution immediately before use.
Q3: What are the expected degradation products under different stress conditions?
A3: Under forced degradation conditions, this compound can degrade into several products. While specific degradation pathways are still under investigation, potential degradation products may arise from hydrolysis of the lactam ring under strong acidic or basic conditions, and oxidation of the phenol group. A potential microbial degradation pathway for the related compound quinoline involves hydroxylation to form 2-oxo-1,2-dihydroquinoline, which is then further oxidized to polyhydroxylated compounds, suggesting a possible route for degradation.[1]
Q4: Are there any known incompatibilities with common excipients or reagents?
A4: While comprehensive compatibility data is not available, caution should be exercised when formulating this compound with strong oxidizing agents or in highly alkaline or acidic conditions, as these can promote degradation. Preliminary compatibility studies are recommended when developing new formulations.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation in aqueous culture medium | Prepare fresh dilutions of the compound in culture medium for each experiment from a frozen, non-aqueous stock. Minimize the time the compound is in the aqueous medium before being added to the cells. | Consistent and reproducible assay results. |
| Reaction with media components | Analyze the culture medium containing the compound by HPLC-UV over time to check for the appearance of new peaks, which would indicate a reaction. | Identification of potential incompatibilities with media components. |
| Photodegradation from laboratory lighting | Protect all solutions containing the compound from light by using amber vials or wrapping containers in aluminum foil. | Reduced variability in results, especially for light-sensitive assays. |
Issue 2: Loss of compound purity during storage.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate solvent for stock solution | Prepare stock solutions in anhydrous DMSO or ethanol. Avoid long-term storage in protic solvents like methanol or water. | Enhanced long-term stability of the stock solution. |
| Sub-optimal storage temperature | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. | Preservation of compound integrity over extended periods. |
| Oxidation of the compound | Purge the headspace of the storage vial with an inert gas like nitrogen or argon before sealing. | Minimized oxidative degradation, especially for long-term storage. |
Issue 3: Appearance of unexpected peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| On-column degradation | Ensure the mobile phase pH is compatible with the compound's stability. A mobile phase containing acetonitrile, water, and phosphoric acid has been used for analysis.[2] For mass spectrometry applications, formic acid can be used instead of phosphoric acid.[2] | A clean chromatogram with a sharp peak for the parent compound. |
| Degradation in the autosampler | Use a cooled autosampler (e.g., 4°C) to minimize degradation of samples waiting for injection. | Reduced appearance of degradation peaks in the chromatogram. |
| Contaminated solvent or glassware | Use high-purity solvents and thoroughly clean all glassware. Run a blank injection to check for system contamination. | Elimination of extraneous peaks from the chromatogram. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours.
-
Photostability: Expose the solution of the compound to a calibrated light source as per ICH Q1B guidelines.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
1. Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective. A simple isocratic method with acetonitrile, water, and phosphoric acid has also been reported.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Column Temperature: Maintain a constant column temperature, for example, 30°C.
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be established by demonstrating that the peak for this compound is free from any co-eluting degradation products or impurities.
Data Presentation
Table 1: Summary of Forced Degradation Conditions (Hypothetical Data)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | Peak 1 (Rt: 3.5 min), Peak 2 (Rt: 4.2 min) |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 25% | Peak 3 (Rt: 2.8 min), Peak 4 (Rt: 5.1 min) |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10% | Peak 5 (Rt: 6.0 min) |
| Thermal (Solid) | - | 24 hours | 105°C | 5% | Minor degradation peaks |
| Photostability | ICH Q1B | - | - | 8% | Peak 6 (Rt: 7.2 min) |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Forced Degradation Experimental Workflow.
Caption: Factors Influencing Compound Stability.
Caption: Signaling Pathways of Derivative Drugs.
References
Method refinement for consistent results in biological assays involving this compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in biological assays involving your compound.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our ELISA results between replicate wells. What are the likely causes and how can we mitigate this?
High variability between replicate wells in an ELISA is a common issue that can often be traced back to procedural inconsistencies. Key factors include inaccurate pipetting, insufficient mixing of reagents, and uneven temperature across the plate during incubation.[1] "Edge effects," where wells on the perimeter of the plate show different results due to evaporation, can also contribute to variability.[1][2]
To minimize variability, ensure meticulous pipetting technique and thorough mixing of all reagents and samples before adding them to the wells. Using a calibrated multichannel pipette can help ensure consistency. To prevent edge effects, it is recommended to not use the outer wells of the plate or to fill them with sterile water or buffer to maintain a humid environment.[3] Sealing plates during incubation steps can also help prevent evaporation.[2]
Q2: Our Western blot is showing no signal or a very weak signal. What should we troubleshoot first?
When encountering a weak or absent signal in a Western blot, the initial step is to meticulously review the entire protocol and reagent preparation.[1] Common culprits include problems with the primary or secondary antibodies, such as using an incorrect concentration, low antibody affinity, or antibody degradation.[1][4] Issues with the antigen, such as low abundance in the sample or degradation, can also lead to poor signal.[1][4] Inefficient transfer of proteins from the gel to the membrane is another frequent cause of weak or no signal.[1][5] Finally, ensure that all detection reagents are within their expiration date and have been prepared according to the manufacturer's instructions.[1][2]
Q3: We are seeing inconsistent results in our cell-based assays from one experiment to the next. What are the primary sources of this variability?
Variability in cell-based assays can be introduced at multiple stages of the experimental workflow.[6] Key sources of inconsistency include variations in cell culture conditions, such as cell density, passage number, and media composition.[1][4] The health and viability of the cells are critical; therefore, it is important to use cells that are in the logarithmic growth phase and to avoid using cells that have been passaged too many times.[3][4] Inconsistent handling of cells, including variations in trypsinization time and uneven cell plating, can also significantly impact the results.[3] To ensure consistency, it is crucial to standardize all aspects of cell culture and handling procedures.[6]
Q4: My compound is soluble in DMSO, but appears to precipitate when diluted in aqueous assay buffer. How can I improve its solubility for in vitro assays?
Poor aqueous solubility is a common challenge for many small molecule compounds. The first step is to ensure the compound is fully dissolved in a suitable stock solvent, typically 100% DMSO.[7] When diluting into aqueous assay buffers, precipitation can occur. To mitigate this, consider incorporating a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01% v/v), in your assay buffer.[7] It is critical, however, to first test the effect of the surfactant on the assay system itself to rule out any independent biological activity or interference with the readout.[7]
Troubleshooting Guides
Issue 1: High Background in ELISA
A high background signal can obscure the specific signal from the target analyte, leading to inaccurate quantification.[8]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5) and the soaking time during each wash. Ensure complete removal of wash buffer by inverting and tapping the plate on absorbent paper.[8][9] | Reduction of non-specifically bound antibodies and other reagents, leading to a lower background signal. |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. | Lower antibody concentrations will reduce non-specific binding and decrease the background. |
| Cross-reactivity of Antibodies | Run a control with the secondary antibody alone to check for non-specific binding. If high background persists, consider using a different secondary antibody or a more specific primary antibody. | A different antibody may show less cross-reactivity with other components in the sample or on the plate. |
| Blocking Ineffective | Increase the blocking incubation time or try a different blocking agent (e.g., switch from BSA to non-fat dry milk or vice versa). | An optimized blocking step will more effectively cover non-specific binding sites on the plate. |
| Substrate Exposed to Light | Store and incubate the substrate in the dark.[2][9] | Prevents premature degradation of the substrate, which can lead to a high background signal. |
Issue 2: Inconsistent Band Intensities in Western Blot
Variations in band intensities for the same protein across different lanes can make it difficult to accurately quantify protein levels.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Uneven Protein Loading | Quantify the protein concentration of each sample using a reliable method (e.g., BCA assay) before loading. Load equal amounts of total protein in each lane. Use a loading control (e.g., β-actin, GAPDH) to normalize for loading differences. | Consistent band intensities for the loading control across all lanes, indicating even loading. |
| Incomplete Protein Transfer | Optimize the transfer time and voltage. Ensure the transfer sandwich is assembled correctly with no air bubbles. Check that the membrane is properly wetted.[5] | More efficient and even transfer of proteins from the gel to the membrane, resulting in more consistent band intensities. |
| Variable Antibody Incubation | Ensure the membrane is fully submerged in the antibody solution and that there is gentle, consistent agitation during incubation. | Uniform exposure of the entire membrane to the antibodies, leading to more consistent binding. |
| Inconsistent Sample Preparation | Standardize the sample lysis and preparation protocol. Ensure complete cell lysis and protein solubilization. Add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation.[5] | More consistent protein extraction and integrity across all samples. |
Issue 3: High Well-to-Well Variability in Cell-Based Assays
Inconsistent results across different wells can mask the true biological effect of a treatment.[1]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a calibrated pipette for accurate cell dispensing.[1] Allow the plate to sit at room temperature for a short period before placing it in the incubator to allow for even cell settling.[3] | A uniform monolayer of cells in each well, leading to more consistent assay readouts. |
| Edge Effects | Avoid using the outer wells of the plate, or fill them with media to maintain humidity and minimize evaporation.[1][2] | Reduced variability between the inner and outer wells of the plate. |
| Variability in Treatment Application | Ensure that treatments are added consistently to all wells, both in terms of volume and timing.[1] Use an automated liquid handler for high-throughput assays to improve precision.[10] | Uniform exposure of cells to the treatment, resulting in more consistent biological responses. |
| Inconsistent Incubation Conditions | Ensure the incubator has stable and uniform temperature and CO2 distribution. Avoid stacking plates during incubation.[2] | Consistent environmental conditions for all wells, leading to more uniform cell growth and responses. |
Experimental Protocols
Standard ELISA Protocol (Sandwich ELISA)
-
Coating: Dilute the capture antibody in a suitable buffer (e.g., PBS) and add it to the wells of an ELISA plate. Incubate overnight at 4°C.[1]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[1]
-
Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[1]
-
Washing: Repeat the washing step.[1]
-
Sample/Standard Incubation: Add the samples and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the diluted detection antibody to each well and incubate for 1-2 hours at room temperature.[1]
-
Washing: Repeat the washing step.
-
Enzyme-Conjugated Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.[1]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.[1]
-
Stop Reaction: Add a stop solution to each well.
-
Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader.
General Western Blot Protocol
-
Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Mix the protein samples with Laemmli buffer, heat to denature, and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
Cell Viability (MTS) Assay Protocol
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of the compound in complete growth medium from a DMSO stock. The final DMSO concentration should be ≤ 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.[7]
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.[7]
-
Read Plate: Measure the absorbance at 490 nm using a microplate reader.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biomatik.com [biomatik.com]
- 3. marinbio.com [marinbio.com]
- 4. biocompare.com [biocompare.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. dispendix.com [dispendix.com]
Strategies to enhance the solubility of poorly soluble 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone derivatives
Technical Support Center: Enhancing Solubility of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting guides, and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of this compound derivatives contribute to their poor solubility?
A1: The limited aqueous solubility of these derivatives often stems from their molecular structure, which includes a relatively nonpolar quinolinone core. Strong intermolecular forces in the crystalline state, such as hydrogen bonding and π-π stacking, can make it energetically unfavorable for the solid compound to dissolve in water. The presence of a hydroxyl group offers some hydrophilicity, but the overall lipophilic character of the larger scaffold often dominates.
Q2: What are the primary categories of solubility enhancement techniques I should consider?
A2: Solubility enhancement strategies are typically categorized into physical and chemical modifications.[1]
-
Physical Modifications: These methods alter the physical properties of the drug substance without changing its chemical structure. Key techniques include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms, co-crystals), and drug dispersion in carriers (solid dispersions).[1]
-
Chemical Modifications: These strategies involve altering the molecule itself or its immediate environment. Common methods include salt formation, pH adjustment, complexation (e.g., with cyclodextrins), and the use of co-solvents.[1][2]
Q3: How do I select the most appropriate solubility enhancement strategy for my specific derivative?
A3: The choice of strategy depends on the physicochemical properties of your compound, the desired dosage form, and the intended route of administration.[1] A systematic approach is recommended. Start by characterizing your API's properties (e.g., pKa, logP, melting point, crystalline form). For ionizable compounds, pH modification and salt formation are often the first choice.[2][3] For neutral compounds, techniques like solid dispersions, co-solvency, or complexation may be more effective.[4][5]
Q4: Can using a surfactant improve the solubility of my compound?
A4: Yes, surfactants can significantly enhance the solubility of poorly soluble compounds. They work by reducing the surface tension between the drug and the solvent and by forming micelles that encapsulate the hydrophobic drug molecules, effectively increasing their concentration in an aqueous medium.[2][3] Common pharmaceutical surfactants include polysorbates (e.g., Tween 80) and sodium lauryl sulfate.[6]
Troubleshooting Guide
Issue 1: My compound precipitates or "crashes out" of solution after initial dissolution.
-
Possible Cause: You may be forming a supersaturated, metastable solution, which is common when using methods like pH adjustment or co-solvents. The system is thermodynamically driven to return to its lower energy, less soluble state.
-
Troubleshooting Steps:
-
Introduce Precipitation Inhibitors: Incorporate hydrophilic polymers such as HPMC (Hydroxypropyl Methylcellulose) or PVP (Polyvinylpyrrolidone) into your formulation.[7][8] These polymers can maintain a state of supersaturation by sterically hindering the nucleation and growth of drug crystals.
-
Optimize Solvent/Anti-Solvent Addition: If using a precipitation technique to form nanoparticles, control the rate of addition and mixing intensity to produce smaller, more stable particles.
-
Evaluate Solid State: The precipitate may be a different, less soluble crystalline form (polymorph) of your compound. Analyze the precipitate using techniques like XRPD (X-ray Powder Diffraction) or DSC (Differential Scanning Calorimetry).
-
Issue 2: I am not observing a significant solubility increase with co-solvents.
-
Possible Cause: The selected co-solvent may not be optimal for your specific derivative, or the concentration may be too low. Co-solvents enhance solubility by reducing the polarity of the aqueous environment.[9]
-
Troubleshooting Steps:
-
Screen a Panel of Co-solvents: Test a variety of pharmaceutically acceptable co-solvents, such as ethanol, propylene glycol, and polyethylene glycols (PEGs).[10][11]
-
Optimize Co-solvent Concentration: Systematically increase the percentage of the co-solvent in the aqueous mixture and measure the corresponding change in solubility to find the optimal ratio.
-
Consider a Ternary System: Sometimes, a combination of two or more co-solvents can have a synergistic effect on solubility that is greater than any single co-solvent alone.[3]
-
Issue 3: My amorphous solid dispersion (ASD) is physically unstable and recrystallizes over time.
-
Possible Cause: The drug loading in the polymer matrix is too high, the chosen polymer does not have sufficient molecular interaction with the drug to inhibit crystallization, or the storage conditions (temperature, humidity) are suboptimal.
-
Troubleshooting Steps:
-
Select a Different Polymer: Polymers with strong hydrogen bonding capabilities, like copovidone or HPMC-AS, often form more stable ASDs.[8]
-
Reduce Drug Loading: Lower the weight percentage of the API relative to the polymer to ensure it remains molecularly dispersed.
-
Control Storage Conditions: Store the ASD in a desiccator or controlled humidity environment, as moisture can act as a plasticizer and promote recrystallization.
-
Perform Stability Studies: Conduct accelerated stability studies (e.g., 40°C / 75% RH) to quickly assess the physical stability of different formulations.
-
Data Presentation: Solubility & Enhancement Strategies
Table 1: Solubility of 6-Hydroxy-3,4-dihydro-2(1H)-quinolone in Various Solvents at Different Temperatures.
Data extracted from a study on the unmodified parent compound, providing a baseline for derivative studies.[12]
| Solvent | Mole Fraction Solubility (x10³) at 278.15 K (5°C) | Mole Fraction Solubility (x10³) at 298.15 K (25°C) | Mole Fraction Solubility (x10³) at 323.15 K (50°C) |
| Methanol | 2.2 | 4.5 | 8.4 |
| Ethanol | 2.1 | 4.1 | 7.6 |
| Isopropanol | 1.9 | 3.8 | 7.2 |
| 1-Butanol | 1.8 | 3.7 | 6.2 |
| Tetrahydrofuran | 2.5 | 4.2 | 6.5 |
| Ethyl Acetate | 0.7 | 1.0 | 1.3 |
| Acetonitrile | 0.3 | 0.6 | 1.2 |
| Methanol + Ethyl Acetate | 0.9 | 4.5 | 10.2 |
| Ethanol + Acetonitrile | 0.6 | 4.1 | 9.5 |
Table 2: Comparison of Common Solubility Enhancement Techniques.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| pH Adjustment | Converts the drug to its more soluble ionized (salt) form in an aqueous environment.[3] | Simple, cost-effective, easy to implement. | Only applicable to ionizable drugs; risk of precipitation upon pH change (e.g., in the GI tract). | Weakly acidic or basic compounds. |
| Co-solvency | Addition of a water-miscible organic solvent to reduce the polarity of the aqueous medium.[4] | Simple to formulate and produce; effective for lipophilic drugs.[10] | Potential for in-vivo precipitation upon dilution; toxicity concerns with some solvents. | Parenteral and oral liquid formulations. |
| Solid Dispersion | Dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[5][13] | Can significantly increase both dissolution rate and apparent solubility; suitable for many compounds.[13] | Can be physically unstable (recrystallization); manufacturing can be complex (e.g., spray drying, hot melt extrusion). | Oral solid dosage forms for BCS Class II/IV drugs.[14] |
| Complexation | Encapsulating the nonpolar drug molecule within the hydrophobic cavity of a host molecule, like a cyclodextrin.[1] | Enhances solubility and stability; can be used in liquid and solid dosage forms.[14] | Limited by the stoichiometry of the complex; competition from other molecules; can be expensive. | Compounds with appropriate size and shape to fit in the cyclodextrin cavity. |
| Particle Size Reduction | Increasing the surface area-to-volume ratio of the drug, which increases the dissolution rate according to the Noyes-Whitney equation.[15] | Broadly applicable; can be achieved with established technologies (milling). | Does not increase equilibrium solubility, only dissolution rate; nanoparticles may agglomerate.[9][15] | Drugs where dissolution rate is the limiting factor for absorption. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Selection of Components: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®) and a volatile organic solvent in which both the drug and the polymer are soluble (e.g., methanol, ethanol, acetone).
-
Dissolution: Accurately weigh the this compound derivative and the selected polymer (e.g., in a 1:1, 1:3, and 1:5 drug-to-polymer weight ratio). Dissolve both components completely in the chosen solvent using a magnetic stirrer.
-
Solvent Evaporation: Pour the solution into a petri dish or use a rotary evaporator under reduced pressure to remove the solvent. The evaporation should be rapid enough to prevent phase separation or crystallization.
-
Drying: Place the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently scrape the dried solid dispersion from the surface. Mill the material into a fine powder using a mortar and pestle or a low-energy mill. Pass the powder through a sieve to ensure a uniform particle size.
-
Characterization: Confirm the amorphous nature of the dispersion using XRPD (absence of crystalline peaks) and DSC (single glass transition temperature). Evaluate the enhancement in dissolution rate using a standard dissolution apparatus (e.g., USP Apparatus II).
Protocol 2: Screening for Solubility Enhancement using Cyclodextrins (Phase-Solubility Method)
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (CD), such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), ranging from 0 to 50 mM. Use a buffered solution (e.g., phosphate buffer, pH 7.4) as the solvent.
-
Drug Addition: Add an excess amount of the poorly soluble quinolinone derivative to each CD solution in separate vials. Ensure that solid drug remains visible, indicating that saturation has been reached.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) in an orbital shaker or water bath for 48-72 hours to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw a sample from the supernatant of each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved solid drug.
-
Quantification: Dilute the filtered samples appropriately and determine the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis). The slope of this phase-solubility diagram can be used to determine the stability constant (Kc) and the complexation efficiency of the drug-CD complex. An increase in drug concentration with increasing CD concentration confirms successful solubilization.
Visualizations: Workflows and Mechanisms
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Mechanism of solubility enhancement via cyclodextrin inclusion.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 3. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 4. longdom.org [longdom.org]
- 5. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 6. senpharma.vn [senpharma.vn]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 9. wjbphs.com [wjbphs.com]
- 10. ijpbr.in [ijpbr.in]
- 11. Excipients for solubility dissolution and permeation enhancement | PDF [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agnopharma.com [agnopharma.com]
- 15. ispe.gr.jp [ispe.gr.jp]
Minimizing impurity formation in the synthesis of Cilostazol from this intermediate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of Cilostazol from its key intermediate, 6-hydroxy-3,4-dihydroquinolin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for Cilostazol starting from 6-hydroxy-3,4-dihydroquinolin-2(1H)-one?
The most common and direct synthetic route involves the alkylation of the phenolic hydroxyl group of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one with a suitable alkylating agent, typically 1-cyclohexyl-5-(4-chlorobutyl)-tetrazole, in the presence of a base.
Q2: What are the most common impurities encountered in this synthesis?
The primary impurities that can arise during the synthesis of Cilostazol from 6-hydroxy-3,4-dihydroquinolin-2(1H)-one include:
-
Cilostazol Impurity A: Unreacted 6-hydroxy-3,4-dihydroquinolin-2(1H)-one.
-
CIL-Dimer: A dimeric impurity formed through oxidative coupling of the starting material.
-
OPC-13015: An oxidized derivative of Cilostazol.
-
Over-alkylation Products: Impurities formed by the reaction of Cilostazol with another molecule of the alkylating agent.
-
Sodium Azide: A potential genotoxic impurity that may be carried over from the synthesis of the tetrazole intermediate.
Q3: Why is it crucial to control these impurities?
Impurities in an active pharmaceutical ingredient (API) like Cilostazol can affect its safety, efficacy, and stability.[1][2] Regulatory agencies have strict limits on impurity levels in final drug products. Genotoxic impurities, even at very low levels, are a significant concern due to their potential to cause genetic mutations.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of Cilostazol, focusing on minimizing the formation of specific impurities.
Issue 1: High Levels of Unreacted Starting Material (Cilostazol Impurity A)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress by TLC or HPLC and ensure it goes to completion. A typical reflux time is around 8 hours.[3] - Optimize Temperature: Ensure the reaction is maintained at a suitable temperature (e.g., reflux) to drive the reaction forward. |
| Insufficient Base | - Use Adequate Amount of Base: Employ a sufficient molar excess of a suitable base (e.g., potassium carbonate, sodium hydroxide) to ensure complete deprotonation of the phenolic hydroxyl group.[3] |
| Poor Quality of Reagents | - Use High-Purity Reagents: Ensure the starting material and the alkylating agent are of high purity. Impurities in the starting materials can inhibit the reaction. |
Issue 2: Formation of Dimeric Impurity (CIL-Dimer)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Oxidation of Starting Material | - Inert Atmosphere: The formation of the CIL-dimer is proposed to occur via an oxidative mechanism.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can effectively control the formation of this impurity.[4] |
| Presence of Oxidizing Agents | - Use Degassed Solvents: Degassing the solvent prior to use can help remove dissolved oxygen, which can contribute to oxidation. |
Issue 3: Presence of Oxidized Impurity (OPC-13015)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Dehydrogenation of Cilostazol | - Control Reaction Temperature: High temperatures may promote dehydrogenation. Optimize the reaction temperature to be high enough for the reaction to proceed efficiently but not so high as to cause significant degradation. |
| Carry-over from Impure Starting Material | - Use High-Purity Intermediates: The impurity may arise from the use of 6-hydroxy-1H-quinolin-2-one as a starting material, which is already dehydrogenated. Ensure the starting material is the correct 6-hydroxy-3,4-dihydroquinolin-2(1H)-one. |
Issue 4: Detection of Genotoxic Impurity (Sodium Azide)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Carry-over from Tetrazole Synthesis | - Purification of Intermediate: Sodium azide is used in the synthesis of the 1-cyclohexyl-5-(4-chlorobutyl)-tetrazole intermediate.[5] It is crucial to have a robust purification procedure for this intermediate to remove any residual sodium azide. |
| Inadequate Final Product Purification | - Implement Specific Analytical Testing: A validated analytical method, such as ion chromatography, should be used to detect and quantify sodium azide in the final API to ensure it is below the acceptable limit (e.g., 7.5 ppm).[5] |
Experimental Protocols
Protocol 1: Synthesis of Cilostazol with Minimized Impurities
This protocol is a compilation of best practices identified from various sources to achieve high purity Cilostazol.
Materials:
-
6-Hydroxy-3,4-dihydroquinolin-2(1H)-one
-
1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole
-
Potassium Carbonate (anhydrous)
-
Sodium Hydroxide
-
Sodium Sulfite
-
Ethanol (66.7%)
-
Water (deionized and degassed)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, add 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (1.1 mol), 1-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole (1.22 mol), potassium carbonate (2.79 mol), sodium hydroxide (0.9 mol), and sodium sulfite (0.071 mol).[3]
-
Solvent Addition: Add 66.7% ethanol (1600 g) to the reaction mixture.[3]
-
Inerting: Purge the reaction vessel with nitrogen for 15-20 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress by TLC or HPLC.[3]
-
Work-up: After the reaction is complete, add water (600 g) and continue to stir at reflux for 40 minutes.[3] Allow the layers to separate and remove the aqueous phase.
-
Crystallization: Cool the organic phase to 5°C with stirring to induce crystallization.[3]
-
Isolation and Drying: Filter the solid product, wash with a small amount of cold ethanol, and dry under reduced pressure at 85°C to obtain Cilostazol.[3]
Protocol 2: Purification of Crude Cilostazol by Recrystallization
Materials:
-
Crude Cilostazol
-
n-Butanol
Procedure:
-
Dissolution: In a suitable flask, suspend the crude Cilostazol in n-butanol (approximately 10 volumes).
-
Heating: Heat the suspension to reflux with stirring until all the solid dissolves.
-
Cooling and Crystallization: Slowly cool the solution to room temperature to allow for the formation of crystals. Further cooling in an ice bath can improve the yield.
-
Isolation: Collect the purified crystals by filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold n-butanol and then dry them under vacuum.
Visualizations
Cilostazol Synthesis Pathway and Key Impurities
Caption: Synthetic pathway of Cilostazol and the formation of key impurities.
Troubleshooting Workflow for Impurity Minimization
References
Technical Support Center: Accurate Analysis of Quinolinone Isomers by HPLC
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for refining High-Performance Liquid Chromatography (HPLC) methods for the accurate analysis of quinolinone isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC analysis of quinolinone isomers.
Issue 1: Poor Resolution or Co-elution of Isomers
-
Question: My quinolinone isomers are co-eluting or showing very poor resolution (Rs < 1.5). How can I improve their separation?
-
Answer: Achieving baseline separation of structurally similar isomers is a common challenge. Here are several strategies to improve resolution, ordered from simplest to most complex to implement:
-
Optimize the Mobile Phase:
-
Adjust Organic Modifier Percentage: A small decrease in the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can increase retention times and improve resolution. Make adjustments in small increments (e.g., 1-2%).
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties (polarity, viscosity, and dipole moment), which may be enough to resolve the isomers.
-
Modify Mobile Phase pH: Quinolinone isomers may have slightly different pKa values. Adjusting the pH of the aqueous portion of the mobile phase with a buffer (e.g., phosphate, acetate) can change the ionization state of the analytes and significantly impact their retention and selectivity. A pH change of ±0.5 units can have a noticeable effect.
-
-
Lower the Flow Rate: Reducing the flow rate decreases the linear velocity of the mobile phase, which can lead to more efficient partitioning of the analytes between the stationary and mobile phases, often resulting in sharper peaks and better resolution. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.
-
Adjust the Column Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to improved peak efficiency. Conversely, decreasing the temperature can sometimes enhance selectivity. Experiment with temperatures in a range of 25°C to 40°C.
-
Evaluate the Stationary Phase: If the above adjustments are insufficient, the column chemistry may not be suitable.
-
Consider a Phenyl-Hexyl Phase: These columns offer alternative selectivity to standard C18 columns due to π-π interactions, which can be highly effective for separating aromatic isomers like quinolinones.
-
Try a Superficially Porous Particle (SPP) Column: SPP or "core-shell" columns provide higher efficiency and better resolution than fully porous particle columns of the same dimension, often resolving closely eluting peaks without extensive method redevelopment.
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My isomer peaks are tailing or fronting, making accurate integration difficult. What is the cause and how can I fix it?
-
Answer: Asymmetrical peaks are typically caused by secondary interactions, column overload, or issues with the sample solvent.
-
Peak Tailing:
-
Cause: Often caused by secondary interactions between basic analytes and acidic residual silanols on the silica support of the stationary phase.
-
Solution 1 - Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (TEA), or an acidic modifier, like formic acid or trifluoroacetic acid (TFA) (0.05-0.1%), to the mobile phase. This will mask the active sites on the stationary phase and improve peak shape.
-
Solution 2 - Adjust pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form.
-
Solution 3 - Use a Base-Deactivated Column: Modern columns are often end-capped or designed for use with basic compounds. Consider switching to a column specifically marketed for improved peak shape for bases.
-
-
Peak Fronting:
-
Cause: This is most commonly due to column overload, where too much sample has been injected.
-
Solution 1 - Reduce Sample Concentration: Dilute your sample and reinject. Perform a concentration series to determine the optimal loading amount for your column.
-
Solution 2 - Check Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve your sample in the initial mobile phase.
-
-
Issue 3: Inconsistent Retention Times
-
Question: The retention times for my quinolinone isomers are shifting between injections. What could be causing this instability?
-
Answer: Retention time variability can compromise data quality. The most common causes are related to the HPLC system itself or the mobile phase preparation.
-
Check the Pumping System: Ensure the pump is delivering a consistent flow rate. Look for pressure fluctuations, which may indicate a leak or a bubble in the system. Purge the pump to remove any trapped air.
-
Ensure Mobile Phase Consistency:
-
Pre-mix Mobile Phase: If using an isocratic method, prepare a single, large batch of mobile phase to ensure consistency.
-
Degas Thoroughly: Ensure the mobile phase is adequately degassed to prevent bubble formation in the pump heads.
-
Check Proportions: If using a gradient, verify that the gradient proportioning valves are working correctly.
-
-
Control Column Temperature: Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature can cause retention times to drift.
-
Allow for Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A standard practice is to allow 10-15 column volumes for equilibration.
-
Frequently Asked Questions (FAQs)
-
Q1: What type of HPLC column is best for separating quinolinone isomers?
-
A1: While a standard C18 column is a good starting point, separating isomers often requires alternative selectivity. A Phenyl-Hexyl or Biphenyl stationary phase is highly recommended, as they can induce dipole-dipole and π-π interactions that help differentiate between the subtle structural differences of isomers. For higher efficiency, consider using columns packed with sub-2 µm fully porous particles or superficially porous particles (2.7-5 µm).
-
-
Q2: How do I choose the optimal mobile phase for my analysis?
-
A2: Start with a simple mobile phase, such as acetonitrile and water (or methanol and water), and a C18 column. Perform a gradient run from low to high organic content to determine the approximate elution conditions. If resolution is poor, introduce a buffer to control pH (e.g., 10 mM ammonium acetate) or an acid modifier (e.g., 0.1% formic acid) to improve peak shape. The choice between acetonitrile and methanol can significantly impact selectivity, so it is worthwhile to test both.
-
-
Q3: Should I use a UV or a Mass Spectrometry (MS) detector?
-
A3: A UV detector is often sufficient for quantification if the isomers can be chromatographically separated and have similar molar absorptivity. However, since isomers have the same mass, a standard MS detector cannot differentiate them based on m/z alone. An MS detector is invaluable when coupled with HPLC (LC-MS) for peak identification and purity assessment, especially if fragmentation patterns differ. For definitive identification and quantification of co-eluting isomers, tandem mass spectrometry (MS/MS) may be required.
-
-
Q4: How can I confirm the identity of each isomer peak?
-
A4: The most reliable method is to obtain reference standards for each isomer and run them individually to confirm their retention times. If standards are not available, techniques like LC-MS/MS can be used to analyze fragmentation patterns, which may be unique to each isomer. Alternatively, fractions can be collected for analysis by other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR).
-
Experimental Protocols & Data
Protocol: HPLC Method for Separation of Two Hypothetical Quinolinone Isomers
This protocol provides a starting point for developing a separation method for two closely related quinolinone isomers (Isomer A and Isomer B).
1. Instrumentation and Consumables:
-
HPLC System: A quaternary or binary HPLC system with a UV or PDA detector.
-
Column: Phenyl-Hexyl, 100 mm x 4.6 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample: Isomer A and Isomer B mixture (10 µg/mL each) dissolved in 50:50 Water:Acetonitrile.
2. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 10.0 45 10.1 95 12.0 95 12.1 20 | 15.0 | 20 |
Data Presentation: Comparison of Stationary Phases
The following table summarizes the performance of different stationary phases in separating two quinolinone isomers under isocratic conditions (35% Acetonitrile, 65% Water with 0.1% Formic Acid).
| Stationary Phase | Isomer A Retention Time (min) | Isomer B Retention Time (min) | Resolution (Rs) |
| C18 (Standard) | 5.21 | 5.43 | 1.10 |
| C18 (Base-Deactivated) | 5.35 | 5.60 | 1.25 |
| Phenyl-Hexyl | 6.88 | 7.51 | 2.15 |
| Biphenyl | 7.12 | 7.70 | 1.98 |
As shown, the Phenyl-Hexyl column provided the best resolution (Rs > 2.0), indicating baseline separation.
Visualizations
Workflow for HPLC Method Development
Caption: A workflow for systematic HPLC method development for isomer separation.
Troubleshooting Logic for Poor Resolution
Caption: A logical flow for troubleshooting poor isomer resolution in HPLC.
Validation & Comparative
Comparing the efficacy of different synthetic routes to 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
A comprehensive guide to the synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, a key intermediate in the manufacturing of the antiplatelet and antithrombotic drug Cilostazol, is presented for researchers and professionals in drug development.[1] This document provides a comparative analysis of various synthetic methodologies, supported by experimental data, to inform the selection of the most efficient route based on factors such as yield, purity, and reaction conditions.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be achieved through several distinct chemical pathways. The selection of an optimal route is contingent on laboratory-specific resources, desired product purity, and scalability. Below is a summary of the most prevalent methods, with their performance data organized for straightforward comparison.
| Synthetic Route | Key Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |
| Intramolecular Friedel-Crafts Alkylation | N-(4-methoxyphenyl)-3-chloropropionamide | AlCl₃ (Lewis Acid) | DMSO or high-boiling amide/amine | 150 - 220 | 0.5 - 2 hours | High | High |
| Intramolecular Friedel-Crafts Alkylation (alternative) | N-(4-methoxyphenyl)-3-chloropropionamide | AlCl₃ | Decahydronaphthalene | 150 | 8 hours | 90 | Not specified |
| Intramolecular Friedel-Crafts Alkylation (alternative) | N-(4-methoxyphenyl)-3-chloropropionamide | AlCl₃ | Liquid paraffin / DMA | 105 | 20 hours | 76.9 | Not specified |
| Palladium-Catalyzed Cyclization | N-(4-alkoxyphenyl)-3-chloropropenamide | Palladium Chloride | Tetrahydrofuran | 100 - 110 | 3 - 4 hours | 87 - 95 | Not specified |
| Multi-Step Classical Synthesis | Aniline, 3-chloropropionyl chloride | Various | Various | Various | Multiple steps | 67.7 (total) | Not specified |
Detailed Experimental Protocols
Intramolecular Friedel-Crafts Alkylation
This method involves the cyclization of N-(4-methoxyphenyl)-3-chloropropionamide (MCPA) using a Lewis acid catalyst.
Protocol:
-
A mixture of N-(4-methoxyphenyl)-3-chloropropionamide and 3 to 5 equivalents of a Lewis acid (e.g., Aluminum Chloride) is prepared in a high-boiling point solvent such as DMSO or a suitable amide or amine.[2]
-
The reaction mixture is heated to a temperature ranging from 150°C to 220°C.[2]
-
The reaction is maintained at this temperature for 30 minutes to 2 hours, during which the intramolecular Friedel-Crafts alkylation occurs.[2]
-
Upon completion, the reaction is quenched, and the product, this compound, is isolated. This process is known to produce the final compound in high yield and purity, potentially eliminating the need for further purification steps.[2]
Palladium-Catalyzed Synthesis
This approach offers a direct synthesis route using a palladium catalyst.
Protocol:
-
N-(4-alkoxyphenyl)-3-chloropropenamide is dissolved in an organic solvent like tetrahydrofuran.[3]
-
Palladium chloride is added as a catalyst.[3]
-
The mixture is heated to between 100°C and 110°C under a pressure of 3-5 kg for 3 to 4 hours.[3]
-
After the reaction period, the mixture is cooled to room temperature and filtered.[3]
-
The solvent is removed from the filtrate by spin-drying to yield the crude product.[3]
-
The crude product is then recrystallized from ethanol and decolorized with activated carbon to obtain the pure, off-white solid this compound with a reported yield of up to 95%.[3][4]
Multi-Step Classical Synthesis from Aniline
This traditional route involves a sequence of classical organic reactions.
Protocol:
-
Acylation: Aniline is acylated with 3-chloropropionyl chloride.
-
Cyclization: The resulting intermediate undergoes intramolecular cyclization.
-
Nitration: The aromatic ring is nitrated.
-
Reduction: The nitro group is reduced to an amino group.
-
Diazotization: The amino group is converted to a diazonium salt.
-
Hydrolysis: The diazonium salt is hydrolyzed to yield the final hydroxyl group. This multi-step process has a reported total yield of 67.7%, with individual step yields ranging from 86.5% to 99.6%.[5]
Visualizing the Synthetic Pathways and Experimental Workflow
To further aid in the understanding and selection of a synthetic route, the following diagrams illustrate the chemical transformations and the general workflow for synthesis and analysis.
References
- 1. This compound|CAS 54197-66-9 [benchchem.com]
- 2. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 3. CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone - Google Patents [patents.google.com]
- 4. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Structure-Activity Relationship of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-hydroxy-3,4-dihydro-2(1H)-quinolinone scaffold is a versatile pharmacophore that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including cardiotonic, anticancer, antifungal, and immunosuppressive effects. Understanding the structure-activity relationship (SAR) of these derivatives is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the SAR of various this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Comparative Analysis of Biological Activities
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the quinolinone ring. The following sections summarize the SAR for different therapeutic targets.
Cardiotonic Activity: Phosphodiesterase 3 (PDE3) Inhibition
Derivatives of this compound have been extensively investigated as inhibitors of phosphodiesterase 3 (PDE3), an enzyme involved in cardiovascular regulation. Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in positive inotropic and vasodilatory effects, which are beneficial in the treatment of heart failure.
Table 1: SAR of this compound Derivatives as PDE3 Inhibitors
| Compound ID | R1 Substituent | R2 Substituent | IC50 (µM) for PDE3 | Reference |
| 1a | H | H | >100 | Fictional Data for Illustration |
| 1b | H | 4-methoxybenzyl | 10.5 | Fictional Data for Illustration |
| 1c | H | 4-(dimethylamino)benzyl | 5.2 | Fictional Data for Illustration |
| 1d | 4-chlorophenyl | H | 2.8 | Fictional Data for Illustration |
| 1e | 4-pyridyl | H | 1.1 | Fictional Data for Illustration |
Note: The data presented in this table is illustrative and does not represent actual experimental values. It is intended to demonstrate the format for presenting SAR data.
The SAR studies suggest that substitution at the N-1 position of the quinolinone ring is critical for PDE3 inhibitory activity. Aromatic and heteroaromatic substituents are generally favored. Furthermore, the presence of electron-donating groups on the benzyl substituent at the N-1 position appears to enhance potency.
Anticancer Activity
The this compound scaffold has also been explored for its anticancer potential. Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, often through mechanisms such as inhibition of histone deacetylases (HDACs) or receptor tyrosine kinases.
Table 2: Anticancer Activity of this compound Derivatives
| Compound ID | R Substituent at C3 | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | H | MCF-7 (Breast) | >50 | Fictional Data for Illustration |
| 2b | Phenyl | MCF-7 (Breast) | 15.2 | Fictional Data for Illustration |
| 2c | 4-Chlorophenyl | MCF-7 (Breast) | 8.7 | Fictional Data for Illustration |
| 2d | 3,4-Dimethoxyphenyl | MCF-7 (Breast) | 4.1 | Fictional Data for Illustration |
| 2e | N-hydroxy-acrylamide | HeLa (Cervical) | 0.5 | Fictional Data for Illustration |
Note: The data presented in this table is illustrative and does not represent actual experimental values. It is intended to demonstrate the format for presenting SAR data.
SAR studies on the anticancer activity indicate that substitution at the C3 position plays a key role. The introduction of a lipophilic aromatic ring at this position generally leads to increased cytotoxicity. Furthermore, the incorporation of a hydroxamic acid moiety, a known zinc-binding group found in many HDAC inhibitors, can significantly enhance anticancer potency.
Antifungal Activity
Certain derivatives of this compound have demonstrated promising antifungal activity. The mechanism of action is often attributed to the inhibition of essential fungal enzymes, such as chitin synthase.
Table 3: Antifungal Activity of this compound Derivatives
| Compound ID | R Substituent at N1 | Fungal Strain | MIC (µg/mL) | Reference |
| 3a | H | Candida albicans | >128 | Fictional Data for Illustration |
| 3b | Benzyl | Candida albicans | 32 | Fictional Data for Illustration |
| 3c | 4-Fluorobenzyl | Candida albicans | 16 | Fictional Data for Illustration |
| 3d | 2,4-Dichlorobenzyl | Candida albicans | 8 | Fictional Data for Illustration |
| 3e | Naphthylmethyl | Candida albicans | 4 | Fictional Data for Illustration |
Note: The data presented in this table is illustrative and does not represent actual experimental values. It is intended to demonstrate the format for presenting SAR data.
The antifungal SAR suggests that a bulky, lipophilic substituent at the N-1 position is beneficial for activity. The presence of halogen atoms on the benzyl ring can further increase the antifungal potency.
Immunosuppressive Activity
The modulation of the immune response is another therapeutic area where this compound derivatives have shown potential. Some derivatives can suppress the activation of T-cells and the subsequent release of pro-inflammatory cytokines like Interleukin-2 (IL-2).
Table 4: Immunosuppressive Activity of this compound Derivatives
| Compound ID | R Substituent at C7 | IL-2 Inhibition in Jurkat T-cells (IC50, µM) | Reference |
| 4a | OH | >100 | Fictional Data for Illustration |
| 4b | Methoxy | 25.3 | Fictional Data for Illustration |
| 4c | Benzyloxy | 12.1 | Fictional Data for Illustration |
| 4d | 4-Chlorobenzyloxy | 6.8 | Fictional Data for Illustration |
| 4e | 3-Pyridylmethoxy | 3.5 | Fictional Data for Illustration |
Note: The data presented in this table is illustrative and does not represent actual experimental values. It is intended to demonstrate the format for presenting SAR data.
For immunosuppressive activity, modifications at the C7-hydroxyl group appear to be important. Etherification of this group with substituted benzyl moieties can lead to a significant increase in the inhibition of IL-2 production.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR tables are provided below.
In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay
This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by the PDE3 enzyme.
-
Reagents and Materials: Recombinant human PDE3B, [³H]-cAMP, 5'-nucleotidase, anion-exchange resin, scintillation cocktail, test compounds, and assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the test compound solution, recombinant PDE3B enzyme, and assay buffer.
-
Initiate the reaction by adding [³H]-cAMP.
-
Incubate the mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding 5'-nucleotidase, which converts the resulting [³H]-AMP to [³H]-adenosine.
-
Add the reaction mixture to an anion-exchange resin, which binds the unreacted [³H]-cAMP.
-
Centrifuge to pellet the resin and transfer the supernatant containing [³H]-adenosine to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagents and Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Broth Microdilution Assay for Antifungal Activity (MIC Determination)
This assay determines the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a fungus.
-
Reagents and Materials: Fungal strains, RPMI-1640 medium, 96-well microplates, test compounds.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the fungal strain.
-
Add the fungal inoculum to each well.
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
IL-2 Release Assay in Jurkat T-cells
This assay quantifies the amount of IL-2 released from stimulated Jurkat T-cells, a human T-lymphocyte cell line, as a measure of T-cell activation.
-
Reagents and Materials: Jurkat T-cells, RPMI-1640 medium, FBS, penicillin-streptomycin, phorbol 12-myristate 13-acetate (PMA), ionomycin, test compounds, and a human IL-2 ELISA kit.
-
Procedure:
-
Culture Jurkat T-cells and seed them into a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with PMA and ionomycin to induce T-cell activation and IL-2 production.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of IL-2 inhibition for each compound concentration relative to the stimulated control without the compound. Determine the IC50 value from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the SAR studies of this compound derivatives.
Validating the In Vitro Antioxidant Potential of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vitro antioxidant capacity of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. While direct experimental data on the antioxidant activity of this specific compound is not extensively available in current literature, its chemical structure, featuring a phenolic hydroxyl group attached to a quinoline scaffold, suggests a potential for free radical scavenging activities. The quinoline ring system is a core structure in many compounds that exhibit antioxidant properties.
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[1][2][3] This guide outlines the standard experimental protocols used to quantify such activity and provides benchmark data from well-established antioxidants, Ascorbic Acid (Vitamin C) and Trolox (a water-soluble vitamin E analog), to serve as a reference for future studies on this compound.
Comparative Antioxidant Capacity: Reference Standards
To establish a baseline for antioxidant potential, the following table summarizes typical in vitro antioxidant values for Ascorbic Acid and Trolox. These values, determined by common antioxidant assays, can vary based on specific experimental conditions. The antioxidant capacity is often expressed as the IC50 value (the concentration required to inhibit 50% of the radical) for scavenging assays like DPPH and ABTS, or as equivalents of a standard (like Trolox Equivalents) for others.
| Antioxidant | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) | FRAP (µmol Trolox Equivalents/g) |
| Ascorbic Acid | ~20 - 50 | 1.05 | ~1.1 |
| Trolox | ~40 - 60 | 1.00 (by definition) | 1.00 (by definition) |
Postulated Antioxidant Mechanism
The potential antioxidant activity of this compound is predicated on its ability to act as a free radical scavenger. The hydroxyl group on the quinoline ring can donate a hydrogen atom to a reactive oxygen species (ROS), neutralizing the radical and forming a more stable phenoxyl radical on the parent molecule. This process helps to mitigate oxidative stress.
Experimental Protocols
Standard in vitro methods to assess antioxidant capacity include the DPPH, ABTS, and FRAP assays. These assays are based on the ability of an antioxidant to reduce a stable radical or a metal ion complex.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Principle : In the presence of an antioxidant that can donate a hydrogen atom, the deep violet DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging capacity.
-
Procedure :
-
Prepare a stock solution of the test compound (e.g., in methanol or DMSO).
-
Prepare a working solution of DPPH in a suitable solvent (e.g., methanol) to an absorbance of approximately 1.0 at 517 nm.
-
In a 96-well plate, add various concentrations of the test compound.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Principle : ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.
-
Procedure :
-
Generate the ABTS•+ stock solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle : At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color. The increase in absorbance at 593 nm is proportional to the antioxidant capacity.
-
Procedure :
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Add various concentrations of the test compound to a 96-well plate.
-
Add the FRAP reagent to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄, and the results are expressed as Fe²⁺ equivalents or Trolox equivalents.
-
Conclusion
While direct experimental validation is pending, the chemical structure of this compound provides a strong theoretical basis for its potential as an antioxidant. The presence of a phenolic hydroxyl group is a key feature in many known antioxidant compounds.[4] Future in vitro studies employing the standardized assays detailed in this guide are necessary to quantitatively determine its antioxidant capacity and compare it with established antioxidants like Ascorbic Acid and Trolox. Such data would be invaluable for researchers in the fields of medicinal chemistry and drug development exploring the therapeutic potential of quinoline derivatives.
References
- 1. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jscholaronline.org [jscholaronline.org]
- 3. researchgate.net [researchgate.net]
- 4. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
The Symbiotic Relationship: Cross-validating Experimental Findings with In Silico ADME and Toxicity Predictions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the early assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside its potential toxicity, is paramount to mitigating late-stage attrition and spiraling development costs. This guide provides a comprehensive comparison of traditional experimental in vitro assays with the increasingly sophisticated in silico predictive models. By understanding the strengths and limitations of each approach and, critically, how they can be cross-validated, researchers can foster a more efficient and robust drug discovery pipeline.
The synergy between computational and experimental methodologies is crucial for modern drug development. In silico tools offer rapid, cost-effective screening of vast chemical libraries, enabling the early prioritization of candidates with promising ADME/Tox profiles. However, these computational predictions necessitate experimental validation to confirm their biological relevance and provide the tangible data required for regulatory submissions.
Data Presentation: A Comparative Look at Predictive Performance
The true value of in silico models lies in their ability to accurately forecast experimental outcomes. Below is a comparative summary of predictive data for a set of hypothetical compounds across key ADME and toxicity endpoints. This table illustrates the typical concordance and occasional divergence between computational predictions and in vitro results.
| Compound ID | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (% remaining at 60 min) | hERG Inhibition (IC₅₀, µM) | Ames Mutagenicity |
| In Silico | In Vitro | In Silico | In Vitro | |
| XYZ-001 | 15.2 | 18.5 ± 2.1 | 85 | 78 ± 5 |
| XYZ-002 | 2.1 | 3.5 ± 0.8 | 15 | 22 ± 3 |
| XYZ-003 | 25.8 | 22.1 ± 3.0 | 5 | 12 ± 2 |
| XYZ-004 | 8.9 | 11.4 ± 1.5 | 62 | 55 ± 6 |
| XYZ-005 | 0.5 | 1.2 ± 0.3 | 95 | 89 ± 7 |
Experimental Protocols: The Bedrock of Validation
The accuracy of in silico predictions is fundamentally benchmarked against robust experimental data. Here, we provide detailed methodologies for the key in vitro assays cited in the comparative data table.
Caco-2 Permeability Assay
This assay is widely used to predict intestinal absorption of orally administered drugs.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) and by evaluating the passage of a low-permeability marker, such as Lucifer Yellow.
-
Transport Study:
-
The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time to determine the apparent permeability coefficient (Papp) for absorption.
-
Conversely, for efflux studies, the compound is added to the basolateral side, and its appearance on the apical side is measured.
-
-
Quantification: The concentration of the compound in the donor and receiver compartments is determined using LC-MS/MS.
-
Data Analysis: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.
Human Liver Microsomal (HLM) Stability Assay
This assay assesses the metabolic stability of a compound when exposed to drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).
-
Reaction Mixture Preparation: The test compound is incubated with human liver microsomes in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation is performed without NADPH to account for non-enzymatic degradation.
-
Time Points and Termination: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing and Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are then determined.
hERG Inhibition Assay
This assay is a critical safety screen to assess the potential of a compound to cause cardiotoxicity by blocking the hERG potassium channel.
-
Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.
-
Electrophysiology: The whole-cell patch-clamp technique is employed to measure the ionic current through the hERG channels.
-
Compound Application: The test compound is applied at multiple concentrations to the cells, and the effect on the hERG current is recorded.
-
Data Analysis: The percentage of hERG channel inhibition at each concentration is calculated. An IC₅₀ value (the concentration at which 50% of the channel activity is inhibited) is determined by fitting the concentration-response data to a sigmoidal curve.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is used to assess the mutagenic potential of a compound.
-
Test System: Histidine-dependent strains of Salmonella typhimurium are used.
-
Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).
-
Detection of Mutagenesis: If the compound is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize histidine and grow on a histidine-deficient medium.
-
Data Analysis: The number of revertant colonies is counted for each concentration and compared to the negative control. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
By embracing a strategy that integrates early-stage in silico predictions with robust in vitro validation, drug discovery teams can make more informed decisions, de-risk their pipelines, and ultimately accelerate the delivery of safe and effective medicines to patients.
A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Quinolone-Based Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity. This guide provides a comparative analysis of the preclinical efficacy of novel quinolinone-based derivatives, focusing on their in vitro cytotoxicity and in vivo antitumor effects. The data presented herein is compiled from recent studies to offer an objective overview of their performance, supported by detailed experimental methodologies and visual representations of their mechanisms of action.
Data Presentation: Comparative Efficacy of Novel Quinolone-Based Compounds
The following tables summarize the in vitro and in vivo efficacy of selected novel quinolinone-based compounds against various cancer models.
Table 1: In Vitro Cytotoxicity of Novel Quinolone-Based Compounds
| Compound ID | Target | Cancer Cell Line | Cancer Type | IC50 (µM) |
| DFIQ | Apoptosis/Autophagy Induction | A549 | Non-Small Cell Lung Cancer | 4.16 (at 24h)[1] |
| H1299 | Non-Small Cell Lung Cancer | 2.31 (at 48h)[1] | ||
| Compound 7c | PI3K/Akt/mTOR Pathway | MCF7 | Breast Cancer | Low micromolar range |
| HA-2g | mTOR/PI3K/Akt Pathway | MDA-MB231 | Breast Cancer | 0.610 - 0.780[2] |
| HCT-116 | Colon Cancer | 0.610 - 0.780[2] | ||
| HA-2l | mTOR/PI3K/Akt Pathway | MDA-MB231 | Breast Cancer | 0.610 - 0.780[2] |
| HCT-116 | Colon Cancer | 0.610 - 0.780[2] | ||
| HA-3d | mTOR/PI3K/Akt Pathway | MDA-MB231 | Breast Cancer | 0.610 - 0.780[2] |
| HCT-116 | Colon Cancer | 0.610 - 0.780[2] | ||
| Compound 10d | c-Abl Kinase (putative) | A549 | Lung Cancer | 43.1[3] |
| MCF-7 | Breast Cancer | 59.1[3] | ||
| Compound 10g | c-Abl Kinase (putative) | A549 | Lung Cancer | 43.1[3] |
| MCF-7 | Breast Cancer | 59.1[3] |
Table 2: In Vivo Antitumor Efficacy of Novel Quinolone-Based Compounds
| Compound ID | Animal Model | Tumor Xenograft | Dosage | Route of Administration | Tumor Growth Inhibition |
| DFIQ | Zebrafish | NSCLC cells | Not specified | Not specified | Significant growth inhibitory activity[1] |
| Compound 7c | Mouse | Colorectal Tumor | Not specified | Not specified | Demonstrated inhibition of tumor growth |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of quinolinone-based anticancer agents.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
1. Cell Seeding:
- Cancer cell lines (e.g., A549, H1299, MCF7, MDA-MB231, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
- A stock solution of the test quinolinone compound is prepared in dimethyl sulfoxide (DMSO).
- Serial dilutions of the compound are prepared in the culture medium.
- The medium from the cell plates is replaced with the medium containing various concentrations of the test compound. A vehicle control (DMSO) and an untreated control are included.
- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
- The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- The percentage of cell viability is calculated relative to the untreated control.
- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Protocol 2: In Vivo Tumor Xenograft Model
This protocol outlines the general procedure for evaluating the antitumor efficacy of a novel compound in a mouse xenograft model.
1. Animal Model:
- Immunocompromised mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old, are used.
- Animals are acclimated for at least one week before the experiment under specific pathogen-free conditions.
2. Cell Implantation:
- Human cancer cells (e.g., NSCLC or colorectal cancer cells) are harvested during their exponential growth phase.
- A suspension of a specified number of cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is prepared.
- The cell suspension is subcutaneously injected into the flank of each mouse.
3. Tumor Growth and Treatment Initiation:
- Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- Mice are then randomized into a control group and one or more treatment groups.
4. Compound Administration:
- The novel quinolinone compound is formulated in a suitable vehicle.
- The compound is administered to the treatment group at a specified dosage, frequency, and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle only.
5. Monitoring and Efficacy Evaluation:
- Tumor volume is measured periodically (e.g., every 2-3 days) using calipers. The formula Volume = (Width² x Length) / 2 is commonly used.
- The body weight of the mice is also monitored as an indicator of toxicity.
- At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume in the treated group(s) to the control group.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by novel quinolinone-based compounds and a typical experimental workflow for their evaluation.
References
- 1. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
Safety Operating Guide
Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (CAS No. 54197-66-9). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. The primary hazards associated with this compound are:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A properly fitted laboratory coat.
-
Respiratory protection (e.g., a dust mask type N95) if handling the compound as a powder outside of a chemical fume hood.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 54197-66-9 | [3][4] |
| Molecular Formula | C₉H₉NO₂ | [3][4] |
| Molecular Weight | 163.17 g/mol | [3][4] |
| Appearance | Solid, off-white to almost white crystalline powder | [5] |
| Melting Point | 236-240 °C | [4] |
| Storage Class | 11 (Combustible Solids) | [4] |
Detailed Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] All materials contaminated with this compound must be treated as hazardous chemical waste.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste materials, ensure you are wearing the appropriate PPE as outlined in the "Immediate Safety and Hazard Information" section.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unused this compound, and any contaminated disposable labware (e.g., weighing papers, pipette tips, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Sharps:
-
Any sharps, such as needles or broken glass, contaminated with the compound must be disposed of in a designated sharps container.
-
Step 3: Container Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The CAS Number: "54197-66-9".
-
An indication of the hazards (e.g., "Irritant").
-
The approximate quantity of waste.
Step 4: Storage of Waste
Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Ensure containers are kept tightly closed.[1]
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.
Step 6: Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure you are wearing appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it into a designated hazardous waste container. Avoid generating dust.[2]
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocols
The recommended disposal method does not involve in-lab chemical treatment or neutralization, as these procedures can be hazardous if not performed correctly. The standard and safest protocol is collection and disposal by a licensed professional service. The primary disposal method employed by these services for compounds like this compound is typically high-temperature incineration in a permitted hazardous waste incinerator.[2] This process ensures the complete destruction of the chemical, minimizing environmental impact.
References
Comprehensive Safety and Handling Guide for 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
This guide provides essential safety and logistical information for the handling and disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and proper disposal protocols.
Hazard Identification and Classification
This compound is classified with the following hazards:
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or safety glasses with side-shields. | EN 166 (EU) or NIOSH (US) approved.[1][2] |
| Skin Protection | Chemical-impermeable gloves (inspect before use), fire/flame resistant and impervious clothing, and a protective lab coat. | Regulation (EU) 2016/425 and the standard EN 374.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or CEN approved respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1][2][4] | NIOSH (US) or CEN (EU) approved.[2][4] |
Operational Handling and Storage Plan
Handling:
-
Use only in a well-ventilated area, preferably outdoors or in a fume hood.[1][4]
-
Minimize dust generation and accumulation.[4]
Storage:
Emergency Procedures
| Emergency Situation | First-Aid Measures |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2] |
| In Case of Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1][2] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][2] |
| If Swallowed | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2] |
Accidental Release and Disposal Plan
Accidental Release Measures:
-
Personal Precautions: Wear appropriate personal protective equipment (PPE) as detailed above.[1][2] Avoid breathing dust, vapors, mist, or gas.[1][2] Ensure adequate ventilation.[1][2] Evacuate personnel to safe areas.[1][2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
-
Containment and Cleaning: Pick up and arrange disposal without creating dust.[2] Sweep up and shovel the material.[2] Keep in suitable, closed containers for disposal.[2]
Disposal:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2]
Workflow for Handling this compound
Caption: A flowchart outlining the safe handling procedure for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
